MRS4596
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H15N4NaO3S |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
sodium 9-methyl-5-[3-(5-sulfanylidene-1-oxa-2-aza-4-azanidacyclopent-2-en-3-yl)phenyl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione |
InChI |
InChI=1S/C22H16N4O3S.Na/c1-12-5-7-16-13(9-12)6-8-17-20(16)23-18(27)11-19(28)26(17)15-4-2-3-14(10-15)21-24-22(30)29-25-21;/h2-10H,11H2,1H3,(H2,23,24,25,27,30);/q;+1/p-1 |
InChI Key |
ORUIERVVPUDNFZ-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
The Neuroprotective Potential of MRS4596: A Technical Guide to its Presumed Mechanism of Action in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific A3 adenosine (B11128) receptor (A3AR) agonist MRS4596 in neuronal cells is limited in publicly available scientific literature. This guide provides an in-depth overview of the presumed mechanism of action of this compound based on the well-established pharmacology of A3 adenosine receptor agonists in the central nervous system. The quantitative data and experimental protocols provided are based on studies of other potent A3AR agonists, such as IB-MECA and MRS5980, and serve as a foundational framework for investigating this compound.
Executive Summary
This compound is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological processes, including neuroprotection and modulation of neuroinflammation. Activation of A3AR in neuronal cells is generally associated with protective effects against ischemic and excitotoxic insults. The primary mechanism involves the coupling of the receptor to inhibitory G proteins (Gi/o), leading to the downregulation of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This initiates a signaling cascade that can modulate the activity of key protein kinases, such as protein kinase A (PKA) and mitogen-activated protein kinases (MAPKs), and influence ion channel function, ultimately leading to enhanced neuronal survival. This document outlines the presumed signaling pathways, provides representative quantitative data for A3AR agonists, and details relevant experimental protocols to facilitate further research into the precise mechanism of action of this compound in neuronal cells.
Core Mechanism of Action: A3AR Signaling in Neuronal Cells
The neuroprotective effects of A3AR agonists are primarily mediated through their interaction with the A3 adenosine receptor, which is coupled to inhibitory G proteins (Gi/o).
Inhibition of Adenylyl Cyclase and Modulation of cAMP/PKA Pathway
Upon binding of an agonist like this compound, the A3AR undergoes a conformational change that activates the associated Gi protein. The activated α subunit of the Gi protein inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1] A decrease in cAMP levels subsequently reduces the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets involved in neuronal function and survival.[2]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
A3AR activation can also influence the activity of the mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway. The modulation of the ERK pathway by A3AR agonists can be complex and cell-type specific, but it is often associated with pro-survival signaling in neurons.[3][4]
Regulation of Ion Channel Function
A significant aspect of A3AR-mediated neuroprotection involves the modulation of ion channel activity. Studies with other A3AR agonists have shown that their activation can inhibit N-type voltage-gated calcium channels.[5] By reducing calcium influx during excitotoxic conditions, A3AR agonists can prevent the downstream detrimental effects of calcium overload, such as the activation of apoptotic pathways and mitochondrial dysfunction.
Quantitative Data for A3 Adenosine Receptor Agonists
The following table summarizes key quantitative parameters for representative A3AR agonists from various studies. These values provide an expected range for the activity of potent A3AR agonists like this compound.
| Compound | Receptor | Cell Type/Tissue | Assay Type | Parameter | Value | Reference |
| IB-MECA | Human A3AR | CHO cells | Radioligand Binding | Ki | 2.3 nM | [2] |
| IB-MECA | Rat A3AR | Rat brain membranes | Radioligand Binding | Ki | 1.8 nM | [2] |
| MRS5980 | Human A3AR | CHO cells | Radioligand Binding | Ki | 0.72 nM | [5] |
| IB-MECA | Rat A3AR | PC12 cells | cAMP accumulation | IC50 | 1.2 nM | [2] |
Signaling Pathways and Experimental Workflows
Presumed Signaling Pathway of this compound in Neuronal Cells
Caption: Presumed signaling cascade of this compound in neuronal cells.
Experimental Workflow for Investigating this compound
Caption: Workflow for elucidating this compound's mechanism in neurons.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound in neuronal cells.
Neuronal Cell Culture
Objective: To maintain healthy neuronal cell cultures for subsequent experiments.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin).
-
Poly-D-lysine or other appropriate coating for culture vessels.
-
Standard cell culture incubator (37°C, 5% CO2).
Protocol:
-
Coat culture plates or coverslips with poly-D-lysine (or other appropriate matrix) overnight at 37°C.
-
Wash the coated surfaces three times with sterile water and allow to dry.
-
Thaw and plate the neuronal cells at the desired density in pre-warmed neuronal culture medium.
-
For primary cultures, allow the cells to adhere and extend neurites for at least 7-10 days before experimentation. For cell lines, follow standard passaging protocols.
-
Change half of the medium every 2-3 days.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the A3 adenosine receptor.
Materials:
-
Membranes prepared from cells expressing the human A3AR (e.g., CHO-hA3AR cells).
-
Radioligand, e.g., [125I]I-AB-MECA.
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 2 IU/mL adenosine deaminase).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
In a 96-well plate, add binding buffer, cell membranes, radioligand, and varying concentrations of this compound.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To determine the functional potency (IC50) of this compound in inhibiting adenylyl cyclase.
Materials:
-
Neuronal cells expressing A3AR.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
This compound at various concentrations.
-
cAMP assay kit (e.g., ELISA-based or HTRF-based).
-
Lysis buffer.
Protocol:
-
Plate neuronal cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with forskolin (e.g., 10 µM) for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the concentration-response curve and determine the IC50 value.
Western Blot for ERK Phosphorylation
Objective: To assess the effect of this compound on the activation of the ERK/MAPK pathway.
Materials:
-
Neuronal cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Protocol:
-
Treat neuronal cells with this compound for various time points (e.g., 5, 15, 30 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
Intracellular Calcium Imaging
Objective: To measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
Neuronal cells grown on glass coverslips.
-
Fura-2 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
Fluorescence microscopy system with dual-wavelength excitation capabilities (340/380 nm).
Protocol:
-
Load the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
Mount the coverslip on the stage of the fluorescence microscope.
-
Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Perfuse the cells with a solution containing this compound and continue recording.
-
As a positive control, apply a depolarizing stimulus (e.g., high KCl) at the end of the experiment.
-
Calculate the ratio of fluorescence intensities (F340/F380) to determine changes in intracellular calcium concentration.
Patch-Clamp Electrophysiology
Objective: To investigate the effect of this compound on voltage-gated calcium channels.
Materials:
-
Neuronal cells suitable for patch-clamp recording.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulators and microscope.
-
Borosilicate glass pipettes.
-
Internal and external recording solutions.
-
This compound.
Protocol:
-
Prepare recording pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Record baseline voltage-gated calcium currents by applying a voltage-step protocol (e.g., from a holding potential of -80 mV to a test potential of 0 mV).
-
Perfuse the cell with an external solution containing this compound and repeat the voltage-step protocol.
-
Wash out the drug and record the recovery of the calcium current.
-
Analyze the data to determine the percentage of inhibition of the calcium current by this compound.
Conclusion
While direct experimental evidence for this compound in neuronal cells is currently scarce, the established pharmacology of A3 adenosine receptor agonists provides a strong foundation for predicting its mechanism of action. This compound is expected to exert neuroprotective effects primarily through the Gi/o-mediated inhibition of adenylyl cyclase, leading to reduced cAMP levels and modulation of downstream signaling pathways, including PKA and MAPK. Furthermore, its potential to inhibit N-type calcium channels represents a critical mechanism for preventing excitotoxicity. The experimental protocols detailed in this guide offer a comprehensive framework for rigorously characterizing the specific molecular and cellular effects of this compound in neuronal systems, thereby paving the way for its potential development as a therapeutic agent for neurological disorders.
References
- 1. Chronic administration of adenosine A3 receptor agonist and cerebral ischemia: neuronal and glial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear ERK1/2 signaling potentiation enhances neuroprotection and cognition via Importinα1/KPNA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the ERK and JNK signaling pathways caused by neuron-specific inhibition of PP2A in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine A3 agonists reverse neuropathic pain via T cell–mediated production of IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
The Function of MRS4596 in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the function of MRS4596 in the central nervous system (CNS). This compound is a potent and selective antagonist of the P2X4 receptor, a key player in neuroinflammation and a promising therapeutic target for neurological disorders, particularly ischemic stroke. This document consolidates the current understanding of the P2X4 receptor's role in the CNS, the mechanism of action of this compound, its therapeutic potential, and relevant experimental data and protocols.
Introduction: The P2X4 Receptor in the Central Nervous System
The P2X4 receptor is a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2] In the CNS, P2X4 receptors are widely expressed in various cell types, including neurons and glial cells, with particularly high expression in microglia, the resident immune cells of the brain.[3][4] Under pathological conditions such as ischemic stroke, excessive ATP is released from damaged or dying cells, leading to over-activation of P2X4 receptors.[5][6] This activation triggers a cascade of downstream signaling events that contribute to neuroinflammation and neuronal damage.[3][5]
The activation of P2X4 receptors on microglia is a critical step in the neuroinflammatory response.[3][4] It leads to the release of pro-inflammatory cytokines and brain-derived neurotrophic factor (BDNF), which can have both detrimental and beneficial effects depending on the context.[3][7] The multifaceted role of the P2X4 receptor in the CNS has made it an attractive target for therapeutic intervention in a range of neurological and psychiatric disorders, including chronic pain, neurodegenerative diseases, and ischemic stroke.[2][4]
This compound: A Potent and Selective P2X4 Receptor Antagonist
This compound is a novel small molecule identified as a potent and selective antagonist of the human P2X4 receptor.[8] It belongs to the 1,5-dihydro-2H-naphtho[1,2-b][1][9]diazepine-2,4(3H)-dione chemical class.[8] Preclinical studies have demonstrated its neuroprotective and neuro-rehabilitative potential in animal models of ischemic stroke.[8]
Mechanism of Action and Signaling Pathways
This compound exerts its effects by blocking the P2X4 receptor, thereby inhibiting the influx of cations (Na⁺ and Ca²⁺) into the cell that is normally triggered by ATP binding.[2][3] This blockade disrupts the downstream signaling pathways activated by the P2X4 receptor.
P2X4 Receptor Signaling in Microglia
In microglia, the activation of P2X4 receptors by ATP leads to calcium influx, which in turn activates downstream signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) pathway.[3] This signaling cascade promotes the synthesis and release of inflammatory mediators and BDNF.[3] By blocking the initial calcium influx, this compound is presumed to inhibit these downstream events, thereby reducing neuroinflammation.
Therapeutic Potential in the Central Nervous System
The primary therapeutic potential of this compound in the CNS, based on current research, lies in the treatment of ischemic stroke .[8]
Ischemic Stroke
During an ischemic stroke, the excessive release of ATP in the affected brain region leads to the over-activation of P2X4 receptors on microglia and infiltrating immune cells.[5][6][10] This contributes to the post-stroke inflammatory response, which can exacerbate brain injury.[5] By antagonizing the P2X4 receptor, this compound has been shown to be neuroprotective in a mouse model of ischemic stroke.[8]
Studies have shown that pharmacological inhibition of the P2X4 receptor can reduce infarct volume and improve functional recovery after stroke.[6][8] Furthermore, blocking the P2X4 receptor has been associated with enhanced phagocytic activity of microglia and macrophages, which is crucial for clearing cellular debris and promoting tissue repair after stroke.[11][12]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and a closely related, more potent analog, MRS4719.
| Compound | Target | Assay | Potency (IC₅₀) | Species | Reference |
| This compound | P2X4 Receptor | [Ca²⁺]i influx | 1.38 µM | Human | [8] |
| MRS4719 | P2X4 Receptor | [Ca²⁺]i influx | 0.503 µM | Human | [8] |
In vivo studies have demonstrated that both this compound and MRS4719 confer neuroprotection in a dose-dependent manner in a mouse model of ischemic stroke.[8]
Experimental Protocols
The following are representative experimental protocols based on the methodologies described in the available literature for testing P2X4 receptor antagonists like this compound.
In Vitro [Ca²⁺]i Influx Assay
Objective: To determine the potency of this compound in inhibiting ATP-induced calcium influx in cells overexpressing the human P2X4 receptor.
Cell Line: Human Embryonic Kidney (HEK) cells stably transfected with the human P2X4 receptor.
Methodology:
-
Cell Culture: Culture hP2X4-HEK cells in appropriate media and conditions.
-
Fluorescent Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: Pre-incubate the dye-loaded cells with varying concentrations of this compound for a specified period.
-
ATP Stimulation: Stimulate the cells with a fixed concentration of ATP to induce calcium influx.
-
Data Acquisition: Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) of this compound by fitting the concentration-response data to a sigmoidal dose-response curve.[8]
In Vivo Middle Cerebral Artery Occlusion (MCAo) Model of Ischemic Stroke
Objective: To evaluate the neuroprotective efficacy of this compound in a mouse model of ischemic stroke.
Animal Model: Young (8-12 weeks old) male and female mice.
Methodology:
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
MCAo Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery for 60 minutes using the intraluminal filament method.
-
Drug Administration: Administer this compound subcutaneously at various doses for 3 consecutive days, with the first dose given after the onset of reperfusion.[8]
-
Behavioral Assessment: Conduct behavioral tests (e.g., sensorimotor tests) to assess functional recovery at acute (e.g., 3 days) and chronic (e.g., 30 days) time points post-stroke.
-
Histological Analysis: At the end of the experiment, perfuse the animals and collect the brains for histological analysis.
-
Infarct Volume Measurement: Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct and quantify the infarct volume.[8]
-
Data Analysis: Compare the infarct volumes and behavioral scores between the this compound-treated groups and a vehicle-treated control group using appropriate statistical tests.
Conclusion
This compound is a promising P2X4 receptor antagonist with demonstrated neuroprotective effects in a preclinical model of ischemic stroke. Its ability to modulate the neuroinflammatory response by targeting a key receptor on microglia makes it a valuable tool for CNS research and a potential lead compound for the development of novel therapeutics for stroke and other neurological disorders characterized by neuroinflammation. Further research is warranted to fully elucidate its pharmacological profile, long-term efficacy, and safety.
References
- 1. mdpi.com [mdpi.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Deletion of the P2X4 receptor is neuroprotective acutely, but induces a depressive phenotype during recovery from ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Implication of Neuronal Versus Microglial P2X4 Receptors in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. P2X4 receptor–eNOS signaling pathway in cardiac myocytes as a novel protective mechanism in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research | Verma Lab [health.uconn.edu]
- 11. ahajournals.org [ahajournals.org]
- 12. Revealing the Novel Role of Purinergic Receptor P2X4 in Phagocytic Uptake After Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of MRS4596: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the in vitro characterization of MRS4596, a potent and selective antagonist of the P2X4 receptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological and functional properties of this compound.
Introduction
This compound has been identified as a selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP). P2X4 receptors are implicated in a variety of physiological and pathophysiological processes, including neuroinflammation, chronic pain, and cardiovascular function. As such, selective antagonists like this compound are valuable tools for investigating the role of the P2X4 receptor and hold potential as therapeutic agents. This guide details the key in vitro assays used to characterize the potency, selectivity, and mechanism of action of this compound.
Quantitative Pharmacological Data
The in vitro activity of this compound has been quantified using a range of assays to determine its potency and selectivity for the P2X4 receptor. The following table summarizes the key quantitative data obtained for this compound.
| Assay Type | Receptor Target | Species | Potency (IC₅₀) | Reference |
| Calcium Influx Assay | P2X4 | Human | 1.38 µM | [1] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below. These protocols are based on standard pharmacological assays for P2X4 receptor antagonists.
Cell Culture and Maintenance
-
Cell Line: Human astrocytoma cell line 1321N1 stably transfected with the human P2X4 receptor (1321N1-hP2X4).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Cells are passaged every 2-3 days or upon reaching 80-90% confluency.
Calcium Influx Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by the P2X4 receptor agonist, ATP.
-
Cell Plating: Seed 1321N1-hP2X4 cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and allow to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at a final concentration of 2-5 µM in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the culture medium from the cells and add 100 µL of the dye loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with the physiological salt solution to remove extracellular dye.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in the physiological salt solution.
-
Add the desired concentrations of this compound or vehicle control to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a solution of ATP at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Use a fluorescence plate reader equipped with an automated injector to add the ATP solution to the wells.
-
Measure the fluorescence intensity before and after ATP addition. The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The inhibitory effect of this compound is calculated as the percentage reduction in the ATP-induced fluorescence signal in the presence of the compound compared to the vehicle control.
-
The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Electrophysiology (Whole-Cell Patch-Clamp)
This technique directly measures the ion channel activity of the P2X4 receptor and its inhibition by this compound.
-
Cell Preparation: Plate 1321N1-hP2X4 cells on glass coverslips suitable for electrophysiological recordings.
-
Recording Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 145 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a single 1321N1-hP2X4 cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply ATP (e.g., 10 µM) to the cell using a rapid perfusion system to evoke an inward current.
-
After a stable baseline response is established, co-apply ATP with different concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the ATP-evoked current in the absence and presence of this compound.
-
Calculate the percentage inhibition of the current at each concentration of this compound.
-
Determine the IC₅₀ value from the concentration-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the P2X4 receptor and the experimental workflow for its characterization.
Caption: P2X4 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for the Calcium Influx Assay.
Conclusion
This compound is a valuable pharmacological tool for the study of P2X4 receptor function. The in vitro characterization methods outlined in this guide provide a robust framework for assessing its potency, selectivity, and mechanism of action. These assays are essential for the continued investigation of this compound as a potential therapeutic agent for a range of P2X4-mediated pathologies.
References
The Discovery and Synthesis of MRS4596: A P2X4 Receptor Antagonist for Neuroprotection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 9, 2025
Abstract
This technical guide details the discovery, synthesis, and pharmacological characterization of MRS4596, a potent and selective antagonist of the P2X4 receptor. This compound, chemically identified as a 1,5-dihydro-2H-naphtho[1,2-b][1][2]diazepine-2,4(3H)-dione derivative, has demonstrated significant neuroprotective and neuro-rehabilitative activities in preclinical models of ischemic stroke. This document provides a comprehensive overview of its quantitative data, detailed experimental methodologies for its synthesis and biological evaluation, and a visualization of the key signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a core resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of P2X4 receptor antagonism.
Introduction
The P2X4 receptor, an ATP-gated ion channel, is increasingly recognized as a critical mediator in neuroinflammatory processes, particularly in the context of chronic pain and neuronal injury.[3] Activation of P2X4 receptors, primarily expressed on immune cells like microglia and macrophages within the central nervous system, triggers a cascade of downstream signaling events that contribute to neuropathic pain and the progression of ischemic brain damage.[3][4] Consequently, the development of selective P2X4 receptor antagonists represents a promising therapeutic strategy for these debilitating conditions.
This compound emerged from a structure-activity relationship (SAR) study of 1,5-dihydro-2H-naphtho[1,2-b][1][2]diazepine-2,4(3H)-diones.[5][6] This guide provides a detailed account of its discovery, synthesis, and biological evaluation, positioning this compound as a valuable pharmacological tool and a potential lead compound for the development of novel neuroprotective agents.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo assays. The key quantitative data are summarized in the tables below for clear comparison.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Species | IC50 (μM) | Reference |
| hP2X4R | Ca2+ Influx | Human | 1.38 | [5][6] |
| hP2X1R | Ca2+ Influx | Human | >10 | [5][6] |
| hP2X2/3R | Ca2+ Influx | Human | >10 | [5][6] |
| hP2X3R | Ca2+ Influx | Human | >10 | [5][6] |
IC50: Half maximal inhibitory concentration. h: human.
Table 2: In Vivo Efficacy of this compound in a Murine Model of Ischemic Stroke
| Animal Model | Administration Route | Dose | Outcome Measure | Result | Reference |
| MCAO | Continuous Infusion | 5 mg/kg for 3 days | Total hemispheric infarct volume | Significantly decreased | [1] |
| MCAO | Continuous Infusion | 5 mg/kg for 3 days | Learning and memory | Enhanced | [1] |
MCAO: Middle Cerebral Artery Occlusion.
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound (designated as compound 22c in the primary literature) is achieved through a multi-step process involving the modification of a previously reported synthetic route for 1,5-dihydro-2H-naphtho[1,2-b][1][2]diazepine-2,4(3H)-diones.[5]
Synthesis Workflow:
Detailed Methodology:
-
Nitration of 2-Naphthols: The synthesis commences with the nitration of appropriately substituted 2-naphthols. While various nitrating agents can be employed, the selection is critical to achieve high yields.[5]
-
Conversion to N-hydroxyimidamides: The nitrile groups of the precursor compounds are converted to N-hydroxyimidamides by reacting them with hydroxylamine hydrochloride in the presence of a base such as triethylamine.[5]
-
Cyclization: The final 1,5-dihydro-2H-naphtho[1,2-b][1][2]diazepine-2,4(3H)-dione core of this compound is formed by reacting the N-hydroxyimidamide intermediate with thiocarbonyldiimidazole (thio-CDI) in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5]
P2X4 Receptor Activity Assay (Ca2+ Influx)
The antagonist activity of this compound at the human P2X4 receptor is determined by measuring its ability to inhibit ATP-induced intracellular calcium ([Ca2+]i) influx in a stable cell line expressing the receptor.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human P2X4 receptor are cultured in appropriate media.
-
Loading with Ca2+ Indicator: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: The cells are then incubated with various concentrations of this compound for a predetermined period.
-
ATP Stimulation: Following incubation, the cells are stimulated with a concentration of ATP that elicits approximately 80% of the maximal response (EC80).
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the influx of intracellular calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration-response curves are generated, and the IC50 value is calculated by fitting the data to a four-parameter logistic equation.
In Vivo Model of Ischemic Stroke (MCAO)
The neuroprotective effects of this compound are evaluated in a mouse model of middle cerebral artery occlusion (MCAO), a standard preclinical model of ischemic stroke.
Experimental Workflow:
Detailed Protocol:
-
Induction of MCAO: Focal cerebral ischemia is induced in mice by occluding the middle cerebral artery using the intraluminal filament method.
-
Drug Administration: this compound is administered via continuous infusion using an osmotic minipump, typically starting shortly after the ischemic insult.
-
Neurological Assessment: Neurological deficits are assessed at various time points using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the study, the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Behavioral Testing: To assess neuro-rehabilitative effects, learning and memory can be evaluated using behavioral tests such as the Morris water maze or passive avoidance test.
Signaling Pathways
The neuroprotective effects of this compound are attributed to its antagonism of the P2X4 receptor, thereby inhibiting downstream signaling cascades that promote neuroinflammation and neuronal damage.
P2X4 Receptor-Mediated Neuroinflammatory Signaling
Activation of P2X4 receptors on microglia by ATP, released from damaged neurons, triggers a signaling cascade that leads to the release of pro-inflammatory mediators and neurotoxic factors.
In conditions of neuronal injury, such as ischemic stroke, extracellular ATP levels rise, leading to the activation of P2X4 receptors on microglia. This activation results in an influx of calcium, which in turn activates downstream signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway.[4] Activated p38 MAPK promotes the synthesis and release of brain-derived neurotrophic factor (BDNF) and various pro-inflammatory cytokines.[4] While BDNF is typically associated with neuronal survival, its release from activated microglia in this context can paradoxically contribute to neuropathic pain by altering neuronal excitability.[4] The pro-inflammatory cytokines further exacerbate neuronal damage and contribute to the overall inflammatory milieu. This compound, by blocking the initial activation of the P2X4 receptor, effectively curtails this entire downstream cascade.
Conclusion
This compound is a novel, potent, and selective P2X4 receptor antagonist with demonstrated neuroprotective and neuro-rehabilitative properties in a preclinical model of ischemic stroke. Its discovery and characterization provide a strong foundation for the further development of P2X4 receptor antagonists as a new therapeutic class for neurological disorders characterized by neuroinflammation. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development in this promising area. The unique mechanism of action, targeting a key hub in the neuroinflammatory process, positions this compound and related compounds as important tools for both basic research and clinical translation.
References
- 1. P2X4 receptor–eNOS signaling pathway in cardiac myocytes as a novel protective mechanism in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b][1,4]diazepine-2,4(3H)-diones as P2X4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to MRS4596 (CAS 2840581-38-4): A Selective P2X4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS4596 is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in neuroinflammatory processes. With a CAS number of 2840581-38-4, this small molecule has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and a visualization of its signaling pathway. The information presented herein is intended to support researchers and drug development professionals in further exploring the therapeutic potential of this compound.
Introduction
The P2X4 receptor, a member of the P2X family of ligand-gated ion channels, is primarily expressed on microglia in the central nervous system. Upon activation by extracellular adenosine (B11128) triphosphate (ATP), the P2X4 receptor facilitates calcium influx, triggering a cascade of intracellular events that contribute to neuroinflammation. In the context of ischemic stroke, the overactivation of P2X4 receptors on microglia is associated with exacerbated neuronal damage. Consequently, the development of selective P2X4 receptor antagonists represents a promising therapeutic strategy for mitigating the detrimental effects of neuroinflammation in stroke and other neurological disorders. This compound has emerged as a key compound in this area of research, demonstrating potent and selective antagonism of the human P2X4 receptor.
Quantitative Data
The following tables summarize the available quantitative data for this compound and a closely related, potent analog, MRS4719. This data highlights the potency and neuroprotective efficacy of these P2X4 receptor antagonists.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Assay System |
| IC50 | 1.38 µM | Human | HEK cells expressing P2X4 receptor |
Table 2: In Vivo Efficacy of the Related P2X4 Antagonist MRS4719 in a Mouse Model of Ischemic Stroke (MCAo)
| Treatment Group | Dose | Infarct Volume (mm³) | Learning and Memory |
| Vehicle | - | 59.6 ± 5.3 | - |
| MRS4719 | 1.5 mg/kg/day | 27.47 ± 10.23* | Enhanced |
| p<0.05 compared to vehicle |
Mechanism of Action and Signaling Pathway
This compound exerts its neuroprotective effects by selectively blocking the P2X4 receptor on microglia. This antagonism inhibits the ATP-induced influx of calcium, a critical step in the activation of these immune cells. By preventing P2X4 receptor-mediated signaling, this compound mitigates the downstream inflammatory cascade, ultimately leading to reduced neuronal damage.
The key signaling pathway modulated by this compound is initiated by the binding of extracellular ATP to the P2X4 receptor on microglia. This binding event normally opens the ion channel, allowing for the influx of calcium ions (Ca²⁺). The subsequent increase in intracellular calcium concentration activates the p38 mitogen-activated protein kinase (p38-MAPK) signaling pathway. Activated p38-MAPK, in turn, promotes the synthesis and release of brain-derived neurotrophic factor (BDNF). While BDNF can have neuroprotective roles, its release from activated microglia in the context of neuroinflammation can also contribute to neuronal hyperexcitability and excitotoxicity. By blocking the initial calcium influx, this compound effectively dampens this entire signaling cascade.
Structure-Activity Relationship of MRS4596 Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of MRS4596 and its analogues as potent and selective antagonists of the P2X4 receptor. The P2X4 receptor, an ATP-gated cation channel, has emerged as a promising therapeutic target for various neurological and inflammatory disorders, including ischemic stroke and neuropathic pain. This document summarizes the key quantitative data, details the experimental methodologies for antagonist evaluation, and visualizes the associated signaling pathways and experimental workflows.
Core Structure and Pharmacophore
The foundational structure of this compound and its analogues is a 1,5-dihydro-2H-naphtho[1,2-b][1][2]diazepine-2,4(3H)-dione core. The SAR studies primarily focus on modifications at two key positions: the naphthalene (B1677914) ring and the N-phenyl ring.
Structure-Activity Relationship Data
The following tables summarize the in vitro potency of key this compound analogues against the human P2X4 receptor. The primary endpoint for activity is the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the ATP-induced response in a calcium influx assay.
Table 1: Analogues with Modifications on the Naphthalene Ring
| Compound | Substitution at Naphthalene Ring | IC50 (µM) for hP2X4R |
| This compound (22c) | 6-methyl | 1.38[1] |
| Analogue 22a | 6-fluoro | >10 |
| Analogue 22b | 6-chloro | 2.47 |
| Analogue 22d | 7-methyl | >10 |
| Analogue 22e | 7-fluoro | >10 |
Data sourced from Toti KS, et al. J Med Chem. 2022.
Table 2: Analogues with Modifications on the N-Phenyl Ring
| Compound | Substitution on N-Phenyl Ring | IC50 (µM) for hP2X4R |
| Lead Compound 5 | Unsubstituted Phenyl | ~3 |
| MRS4719 (21u) | 4-pyridyl | 0.503[1] |
| Analogue 21a | 2-pyridyl | 2.15 |
| Analogue 21b | 3-pyridyl | 1.55 |
| Analogue 21c | 4-methylphenyl | 4.32 |
| Analogue 21d | 4-fluorophenyl | 3.18 |
| Analogue 21e | 4-chlorophenyl | 2.89 |
Data sourced from Toti KS, et al. J Med Chem. 2022.
SAR Summary:
-
Naphthalene Ring: Substitutions at the 6-position of the naphthalene ring are generally well-tolerated, with small alkyl and halo groups showing moderate to good activity. In contrast, substitutions at the 7-position lead to a significant loss of potency.[1]
-
N-Phenyl Ring: An "aza-scan" of the N-phenyl ring revealed that the introduction of a nitrogen atom to form a pyridyl ring is beneficial for activity. The 4-pyridyl analogue (MRS4719) demonstrated a threefold increase in potency compared to the parent phenyl compound.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogues.
Synthesis of 1,5-Dihydro-2H-naphtho[1,2-b][1][2]diazepine-2,4(3H)-diones
A representative synthetic scheme for the generation of the this compound analogue library is as follows:
-
Formation of N-hydroxyimidamides: Substituted anilines are reacted with the appropriate naphthalene-derived nitriles in the presence of hydroxylamine (B1172632) hydrochloride and a base such as triethylamine.[1]
-
Cyclization: The resulting N-hydroxyimidamides are then cyclized by reacting with thiocarbonyldiimidazole (thio-CDI) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the final 1,5-dihydro-2H-naphtho[1,2-b][1][2]diazepine-2,4(3H)-diones.[1]
-
Purification: The final products are purified by high-performance liquid chromatography (HPLC).
P2X4 Receptor Antagonist Activity Assay (Calcium Influx Assay)
This fluorescence-based assay measures the ability of a compound to inhibit the influx of calcium through the P2X4 receptor channel upon activation by ATP.
-
Cell Culture: Human astrocytoma cell line 1321N1 stably transfected with the human P2X4 receptor (hP2X4R) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics for selection.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Fluorescent Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C. Probenecid may be included to prevent dye leakage.
-
Compound Incubation: The dye-containing solution is removed, and the cells are washed. The test compounds (this compound analogues) at various concentrations are then added to the wells and incubated for a predetermined period.
-
ATP Stimulation and Fluorescence Reading: The plate is placed in a fluorescence plate reader. The P2X4 receptor is activated by the addition of a specific concentration of ATP (typically the EC80, the concentration that elicits 80% of the maximal response). The resulting change in fluorescence intensity, corresponding to the influx of intracellular calcium, is measured over time.
-
Data Analysis: The inhibitory effect of the compounds is calculated as the percentage decrease in the ATP-induced fluorescence signal compared to the control (vehicle-treated) wells. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
P2X4 Receptor Signaling Pathway
The following diagram illustrates the key downstream signaling events following the activation of the P2X4 receptor.
Caption: P2X4 receptor signaling cascade.
Experimental Workflow for SAR Studies
The logical flow of experiments to determine the structure-activity relationship of this compound analogues is depicted below.
Caption: Workflow for SAR studies.
References
MRS4596: A Selective Antagonist of the Human P2X4 Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The P2X4 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for a range of pathologies, particularly those involving neuroinflammation and chronic pain. The development of selective antagonists for this receptor is crucial for elucidating its physiological roles and for the advancement of novel therapeutics. MRS4596 is a potent and selective antagonist of the human P2X4 receptor. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.
Data Presentation: Selectivity Profile of this compound
This compound, a 1,5-dihydro-2H-naphtho[1,2-b][1][2]diazepine-2,4(3H)-dione analog, has been identified as a potent antagonist of the human P2X4 receptor with an IC50 of 1.38 μM.[1][2][3][4] Extensive screening has demonstrated its high selectivity for the P2X4 receptor over other P2X subtypes.
| Receptor Subtype | IC50 (μM) | Species | Assay Type | Reference |
| hP2X4 | 1.38 | Human | Ca2+ Influx Assay | [1][2][3][4] |
| hP2X1 | >10 | Human | Ca2+ Influx Assay | [1][2][3][4] |
| hP2X2/3 | >10 | Human | Ca2+ Influx Assay | [1][2][3][4] |
| hP2X3 | >10 | Human | Ca2+ Influx Assay | [1][2][3][4] |
| P2Y Subtypes | Not reported | - | - |
h denotes human receptor subtype. Data for P2X5, P2X6, P2X7, and P2Y receptor subtypes are not currently available in the public domain.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity of this compound for the human P2X4 receptor.
Calcium Influx Assay
This assay is a common method to determine the inhibitory potency of compounds on P2X4 receptors expressed in a heterologous system, such as Human Embryonic Kidney (HEK293) cells.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
For transient transfection, seed cells in 96-well black-walled, clear-bottom plates.
-
Transfect cells with a plasmid encoding the human P2X4 receptor using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow 24-48 hours for receptor expression before performing the assay.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES. The addition of an anion-exchange inhibitor like probenecid (B1678239) (1-2.5 mM) can prevent dye leakage.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
3. Compound Application and Fluorescence Measurement:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.
-
Use a fluorescence plate reader equipped with an automated liquid handling system to measure fluorescence intensity (excitation ~485 nm, emission ~525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Add a specific P2X4 receptor agonist, such as ATP (at a concentration that elicits a submaximal response, e.g., EC80), to all wells simultaneously.
-
Monitor the change in fluorescence intensity over time.
4. Data Analysis:
-
The increase in fluorescence intensity corresponds to the influx of calcium upon receptor activation.
-
Calculate the percentage of inhibition by this compound at each concentration relative to the control (agonist alone).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Whole-Cell Patch Clamp Electrophysiology
This technique provides a more direct measure of ion channel function and can be used to confirm the findings of the calcium influx assay and to investigate the mechanism of antagonism.
1. Cell Preparation:
-
Plate HEK293 cells stably or transiently expressing the human P2X4 receptor onto glass coverslips.
-
Use cells for recording 24-48 hours after plating.
2. Recording Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 145 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 1 EGTA; pH adjusted to 7.2 with KOH.
3. Recording Procedure:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
4. Drug Application and Data Acquisition:
-
Apply the P2X4 agonist (e.g., ATP) using a rapid solution exchange system to elicit an inward current.
-
To determine the inhibitory effect of this compound, pre-apply the antagonist for a defined period (e.g., 1-2 minutes) before co-applying it with the agonist.
-
Record the current responses using an appropriate amplifier and data acquisition software.
5. Data Analysis:
-
Measure the peak amplitude of the ATP-evoked currents in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a concentration-response curve and determine the IC50 value as described for the calcium influx assay.
Mandatory Visualizations
Experimental Workflow for P2X4 Receptor Antagonist Screening
Caption: Workflow for determining the IC50 of this compound on hP2X4 receptors.
Signaling Pathway of P2X4 Receptor in Neuroinflammation
Caption: P2X4 receptor signaling in microglia leading to neuroinflammation.
References
- 1. Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b][1,4]diazepine-2,4(3H)-diones as P2X4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2 H-naphtho[1,2- b][1,4]diazepine-2,4(3 H)-diones as P2X4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Potential Off-Target Effects of MRS4596: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS4596 is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP).[1][2] The P2X4 receptor is implicated in various physiological and pathological processes, particularly in neuroinflammation and chronic pain, making it a promising therapeutic target. This compound has demonstrated neuroprotective and neuro-rehabilitative activities in preclinical models of ischemic stroke.[1][2] As with any pharmacological agent, a thorough understanding of its selectivity and potential off-target effects is crucial for its development and application as a research tool or therapeutic candidate. This technical guide provides a comprehensive overview of the known off-target profile of this compound, based on published data. It includes quantitative data on its activity at other receptors, detailed experimental protocols for assessing its selectivity, and diagrams of the relevant signaling pathways and experimental workflows.
Core Compound Details
| Characteristic | Value | Reference |
| IUPAC Name | 6-methyl-5-phenyl-1,5-dihydro-2H-naphtho[1,2-b][3][4]diazepine-2,4(3H)-dione | Toti et al., 2022 |
| Synonyms | Compound 22c | Toti et al., 2022 |
| Primary Target | P2X4 Receptor | [1][2] |
| On-Target Activity (hP2X4R) | IC50 = 1.38 μM | [1][2] |
Quantitative Analysis of Off-Target Effects
The selectivity of this compound has been primarily assessed against other members of the P2X receptor family. The following table summarizes the available quantitative data on the inhibitory activity of this compound at various human P2X receptor subtypes.
| Target | IC50 (μM) | Fold Selectivity vs. hP2X4R | Reference |
| hP2X4R | 1.38 | - | [1][2] |
| hP2X1R | > 10 | > 7.2 | [1] |
| hP2X2/3R | > 10 | > 7.2 | [1] |
| hP2X3R | > 10 | > 7.2 | [1] |
Note: The available data indicates that this compound is selective for the P2X4 receptor over the tested P2X1, P2X2/3, and P2X3 receptors. A comprehensive screen against a broader panel of receptors, enzymes, and ion channels has not been published to date. Therefore, the potential for off-target effects at other molecular targets cannot be fully excluded.
Signaling Pathways
On-Target Signaling Pathway: P2X4 Receptor Activation
The primary mechanism of action of the P2X4 receptor involves its function as an ATP-gated cation channel. Upon binding of extracellular ATP, the receptor undergoes a conformational change, opening a non-selective channel permeable to Na⁺ and Ca²⁺. The influx of these cations leads to membrane depolarization and an increase in intracellular calcium concentration, which in turn triggers various downstream signaling cascades. In immune cells like microglia, this can lead to the activation of p38 mitogen-activated protein kinase (MAPK) and the subsequent release of brain-derived neurotrophic factor (BDNF).
Experimental Protocols
The inhibitory activity of this compound and its selectivity against other P2X receptors were determined using cell-based calcium influx assays. Two main types of assays were employed, leveraging either a fluorescent calcium-sensitive dye or a luminescent Ca²⁺-sensitive photoprotein.
Fluorescence-Based Calcium Influx Assay (for hP2X4R and hP2X2/3R)
This method measures changes in intracellular calcium concentration in response to receptor activation using a fluorescent dye.
Cell Lines:
-
1321N1 human astrocytoma cells stably expressing the human P2X4 receptor.
-
HEK293 human embryonic kidney cells stably expressing the human P2X2/3 receptor.
Methodology:
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of this compound or vehicle control for a specified period.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence microplate reader. The agonist (ATP) is added to the wells to stimulate the receptors, and the resulting change in fluorescence intensity is measured kinetically.
-
Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium influx. The inhibitory effect of this compound is calculated as a percentage of the control response, and IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Luminescence-Based Calcium Influx Assay (for hP2X1R and hP2X3R)
This assay is similar to the fluorescence-based method but utilizes a cell line co-expressing the receptor of interest and a photoprotein (e.g., aequorin) that emits light in the presence of calcium.
Cell Lines:
-
CHO-K1 Chinese hamster ovary cells co-expressing the human P2X1 receptor and the photoprotein.
-
CHO-K1 cells co-expressing the human P2X3 receptor and the photoprotein.
Methodology:
-
Cell Plating and Coelenterazine (B1669285) Loading: Cells are plated in a similar manner and incubated with the cofactor coelenterazine to reconstitute the active photoprotein.
-
Compound Incubation: Cells are incubated with this compound or vehicle.
-
Agonist Stimulation and Signal Detection: The plate is placed in a luminometer, and the agonist (ATP) is injected into the wells. The resulting light emission is measured.
-
Data Analysis: The luminescent signal is proportional to the intracellular calcium concentration. IC50 values for this compound are calculated from concentration-response curves.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the cell-based calcium influx assays used to determine the potency and selectivity of this compound.
References
- 1. Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b][1,4]diazepine-2,4(3H)-diones as P2X4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2 H-naphtho[1,2- b][1,4]diazepine-2,4(3 H)-diones as P2X4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for A3 Adenosine Receptor Agonists in In Vivo Stroke Models
Topic: A3 Adenosine (B11128) Receptor (A3R) Agonist Protocol for In Vivo Stroke Models Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction:
Acute ischemic stroke remains a leading cause of mortality and long-term disability worldwide. Neuroprotective strategies aim to salvage ischemic brain tissue and improve functional outcomes. One promising therapeutic target is the A3 adenosine receptor (A3R). Activation of A3R has demonstrated cerebroprotective effects in preclinical models of stroke. This document provides detailed application notes and protocols for the use of A3R agonists, with a focus on MRS5698, in in vivo models of ischemic stroke. The protocols outlined below are based on established methodologies and published research demonstrating the neuroprotective efficacy of A3R agonism.[1][2] It is hypothesized that the compound name "MRS4596" mentioned in the user query is a typographical error, and the intended compound is the selective A3R agonist MRS5698, which has been studied in the context of stroke.
Mechanism of Action: A3R-Mediated Neuroprotection
Activation of the A3 adenosine receptor confers neuroprotection through a multifaceted mechanism that is critically dependent on astrocyte mitochondrial metabolism.[1][2] In the ischemic brain, elevated extracellular adenosine levels can activate A3Rs, which are G protein-coupled receptors. In astrocytes, A3R activation is thought to stimulate mitochondrial ATP production.[2][3] This enhancement of astrocyte bioenergetics is crucial for maintaining ion homeostasis, providing metabolic support to neurons, and mitigating excitotoxicity.
Furthermore, A3R signaling has been linked to anti-inflammatory effects.[1] While the precise downstream pathways are still under investigation, evidence suggests that A3R activation can modulate neuroinflammatory processes that exacerbate ischemic injury. It is important to note that not all A3R agonists exhibit cerebroprotective effects under the same conditions, highlighting the nuances of A3R pharmacology in the context of stroke.[1][2]
Data Presentation: Efficacy of A3R Agonists in a Murine Stroke Model
The following table summarizes the quantitative data on the cerebroprotective effects of the high-affinity A3R agonist MRS5698 in a photothrombotic stroke model in mice.[1]
| Treatment Group | Dose (mg/kg) | Administration Route | Infarct Volume (mm³) (Mean ± SEM) | Percent Reduction in Infarct Volume |
| Vehicle Control | - | Intraperitoneal (i.p.) | 12.5 ± 1.2 | - |
| MRS5698 | 0.1 | Intraperitoneal (i.p.) | 7.5 ± 0.8 | 40% |
| MRS5698 | 1.0 | Intraperitoneal (i.p.) | 6.2 ± 0.9 | 50.4% |
Data adapted from Fisher et al., Front. Stroke, 2022.[1]
Experimental Protocols
Protocol 1: Photothrombotic Stroke Induction in Mice
This protocol describes a minimally invasive method to induce a focal cortical ischemic lesion.[4][5][6]
Materials:
-
Male C57Bl/6 or FVB/N mice (20-25 g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Heating pad
-
Rose Bengal solution (10 mg/mL in sterile saline)
-
Cold light source with a fiber optic probe (e.g., 532 nm laser)
-
Surgical tools (scalpel, retractors, sutures)
Procedure:
-
Animal Preparation: Anesthetize the mouse with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) and place it in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.
-
Surgical Site Preparation: Shave the scalp and disinfect the area. Make a midline incision to expose the skull.
-
Rose Bengal Administration: Inject Rose Bengal solution intraperitoneally (i.p.) at a dose of 100 mg/kg.
-
Photo-irradiation: Five minutes after Rose Bengal injection, illuminate the skull over the desired cortical region (e.g., sensorimotor cortex) with the cold light source for 15-20 minutes.[4][5]
-
Post-operative Care: Suture the scalp incision and allow the mouse to recover in a warmed cage. Provide post-operative analgesia and supportive care as per institutional guidelines.[7]
Protocol 2: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rodents
This protocol describes a widely used model of focal cerebral ischemia that involves temporary occlusion of the middle cerebral artery.[8][9]
Materials:
-
Male Sprague-Dawley rats (250-300 g) or C57Bl/6 mice (25-30 g)
-
Anesthesia (e.g., isoflurane)
-
Operating microscope
-
Heating pad
-
Microvascular clips
-
Nylon monofilament suture (e.g., 4-0 for rats, 6-0 for mice) with a rounded tip
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain its body temperature at 37°C.
-
Vessel Exposure: Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation: Ligate the distal ECA.
-
Suture Insertion: Insert the nylon monofilament through the ECA stump and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm for rats and 9-11 mm for mice from the CCA bifurcation.
-
Occlusion Period: Maintain the occlusion for a defined period (e.g., 60-90 minutes).
-
Reperfusion: Withdraw the filament to allow for reperfusion.
-
Wound Closure and Post-operative Care: Close the incision and provide appropriate post-operative care, including analgesia and monitoring.[7]
Protocol 3: Administration of MRS5698
Materials:
-
MRS5698
-
Vehicle (e.g., saline, DMSO)
-
Syringes and needles for injection
Procedure:
-
Preparation of Dosing Solution: Dissolve MRS5698 in the appropriate vehicle to the desired concentration.
-
Administration: Administer the MRS5698 solution via intraperitoneal (i.p.) injection at the desired dose (e.g., 0.1 or 1.0 mg/kg).[1]
-
Timing of Administration: The timing of administration is critical. In preclinical studies, treatment is often initiated shortly after the ischemic insult (e.g., within 30 minutes of stroke onset).
Protocol 4: Infarct Volume Assessment using TTC Staining
This protocol is used to quantify the extent of ischemic damage 24 hours post-stroke.[10][11][12]
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
Brain matrix slicer
-
Digital scanner or camera
Procedure:
-
Brain Extraction: At 24 hours post-stroke, euthanize the animal and carefully remove the brain.
-
Brain Slicing: Chill the brain briefly and then slice it into 2 mm coronal sections using a brain matrix.[10][12]
-
TTC Incubation: Immerse the brain slices in 2% TTC solution at 37°C for 20-30 minutes.[10][11] Viable tissue will stain red, while the infarcted tissue will remain white.
-
Image Acquisition: Scan or photograph the stained sections.
-
Infarct Volume Quantification: Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the hemisphere for each slice. The infarct volume is calculated by integrating the infarct areas across all slices. An edema correction is often applied.[11][13][14]
Protocol 5: Neurological Deficit Scoring
Neurological function can be assessed using a standardized scoring system to evaluate the functional outcome after stroke.[15][16][17][18]
The Modified Neurological Severity Score (mNSS):
This is a composite score evaluating motor, sensory, balance, and reflex functions. A score is given for each task, and a higher total score indicates a more severe neurological deficit.
Example of Scoring Tasks:
-
Motor Tests:
-
Raising the rat by the tail (observing for flexion of limbs)
-
Walking on the floor (observing for gait and circling)
-
-
Sensory Tests:
-
Placing and proprioceptive tests
-
-
Beam Balance Tests:
-
Ability to traverse a narrow beam
-
-
Reflexes and Abnormal Movements:
-
Pinna reflex, corneal reflex
-
A detailed scoring sheet should be used to ensure consistency. The assessment should be performed by an observer blinded to the treatment groups.[15][16][17][18]
Mandatory Visualizations
Caption: Signaling pathway of A3R-mediated neuroprotection in ischemic stroke.
Caption: Experimental workflow for evaluating MRS5698 in a rodent stroke model.
References
- 1. Frontiers | Adenosine A1R/A3R agonist AST-004 reduces brain infarction in mouse and rat models of acute ischemic stroke [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Neuroprotective Roles of the Adenosine A3 Receptor Agonist AST-004 in Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimising the photothrombotic model of stroke in the C57BI/6 and FVB/N strains of mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimising the photothrombotic model of stroke in the C57BI/6 and FVB/N strains of mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histological, cellular and behavioral assessments of stroke outcomes after photothrombosis-induced ischemia in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bridging the Transient Intraluminal Stroke Preclinical Model to Clinical Practice: From Improved Surgical Procedures to a Workflow of Functional Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TTC, Fluoro-Jade B and NeuN staining confirm evolving phases of infarction induced by Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Mouse Stroke Unit Protocol with Standardized Neurological Scoring for Translational Mouse Stroke Studies [jove.com]
- 16. The Mouse Stroke Unit Protocol with Standardized Neurological Scoring for Translational Mouse Stroke Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: A Systematic Approach to Solubilizing Novel Hydrophobic Compounds for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
The introduction of novel chemical entities into biological systems is a cornerstone of drug discovery and biomedical research. A significant challenge in this process is the poor aqueous solubility of many organic compounds. For a compound to be evaluated in cell-based assays, it must be effectively dissolved in a manner that is compatible with the culture medium and non-toxic to the cells. This application note provides a systematic workflow and detailed protocols for determining the optimal solvent, preparing stock solutions, and establishing a safe working concentration of a novel or poorly characterized hydrophobic compound, exemplified here as "MRS4596," for use in cell culture experiments.
1. Preliminary Solubility Assessment
Before preparing a high-concentration stock solution, it is crucial to assess the compound's solubility in a panel of common, cell culture-compatible organic solvents. This initial screen helps identify the most effective and least-toxic solvent for your specific compound and cell line.
Table 1: Common Solvents for Initial Solubility Screening
| Solvent | Common Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100% | A versatile solvent for many nonpolar compounds. Can be toxic to cells at higher concentrations.[1][2] |
| Ethanol (B145695) (EtOH) | 100% (200 proof) | A good solvent for many organic molecules. Less toxic than DMSO for some cell lines.[3][4] |
| Acetone | 100% | Can be used as a solvent, but its volatility and potential for membrane disruption require careful handling.[5] |
| Dimethylformamide (DMF) | 100% | A strong solvent, but generally more toxic than DMSO and ethanol.[5][6] |
Experimental Protocol 1: Qualitative Solubility Assessment
This protocol provides a method to quickly assess the solubility of a small amount of your compound in different solvents.
Materials:
-
"this compound" (or your compound of interest)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), 200 proof, molecular biology grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Weigh out a small, known amount of "this compound" (e.g., 1 mg) into three separate sterile microcentrifuge tubes.
-
To the first tube, add a small volume of DMSO (e.g., 100 µL) to achieve a target concentration of 10 mg/mL.
-
To the second tube, add the same volume of ethanol.
-
To the third tube, add the same volume of cell culture medium (as a negative control).
-
Vortex each tube vigorously for 30-60 seconds.
-
Visually inspect each tube for undissolved particulate matter. A clear solution indicates good solubility.
-
If the compound does not dissolve, you can gently warm the solution (e.g., to 37°C) or sonicate for a short period.
-
Record your observations in a table similar to Table 2.
Table 2: Example Solubility Assessment Results for "this compound"
| Solvent | Concentration | Observation | Solubility |
| DMSO | 10 mg/mL | Clear solution | Soluble |
| Ethanol | 10 mg/mL | Fine precipitate remains | Sparingly Soluble |
| Cell Culture Medium | 10 mg/mL | Insoluble precipitate | Insoluble |
2. Preparation and Storage of Stock Solutions
Once a suitable solvent is identified, a high-concentration stock solution should be prepared.[7] This allows for the addition of a minimal volume of solvent to the cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity.
Experimental Protocol 2: Preparation of a 10 mM DMSO Stock Solution of "this compound"
Materials:
-
"this compound" (assume a molecular weight of 500 g/mol for this example)
-
DMSO, cell culture grade
-
Sterile, amber microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the mass of "this compound" needed to prepare your desired volume and concentration. For example, to make 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 500 g/mol = 0.005 g = 5 mg
-
-
Carefully weigh 5 mg of "this compound" and place it in a sterile amber tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C, protected from light.
3. Determining the Maximum Tolerated Solvent Concentration
The chosen solvent, even at low concentrations, can affect cell viability and experimental outcomes.[1][4][6] Therefore, it is essential to determine the maximum concentration of the solvent that your specific cell line can tolerate without significant cytotoxic effects.
Experimental Protocol 3: Solvent Cytotoxicity Assay
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Selected solvent (e.g., DMSO)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Multichannel pipettor
-
Plate reader
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of your solvent (e.g., DMSO) in complete cell culture medium to achieve final concentrations ranging from 0.01% to 2.0% (v/v). Be sure to include a "medium only" control (0% solvent).
-
Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.
-
Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Record the results and plot cell viability (%) against solvent concentration.
Table 3: Example Data for DMSO Cytotoxicity in a Hypothetical Cell Line
| Final DMSO Conc. (%) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.05 | 98.5 | 4.8 |
| 0.1 | 97.2 | 5.1 |
| 0.25 | 95.1 | 4.9 |
| 0.5 | 88.4 | 6.3 |
| 1.0 | 70.3 | 7.1 |
| 2.0 | 45.8 | 8.5 |
From this data, a researcher might conclude that the final DMSO concentration in their experiments should not exceed 0.25% to ensure minimal impact on cell health. Most cell lines can tolerate up to 0.5% DMSO without severe cytotoxicity.[2]
Visualizations
Diagram 1: General Workflow for Solubilizing a Novel Compound
Caption: Workflow for preparing a novel compound for cell culture.
Diagram 2: Hypothetical Signaling Pathway for "this compound" as a Kinase Inhibitor
Caption: Inhibition of the MAPK/ERK pathway by hypothetical this compound.
4. Preparation of Working Solutions and Cell Dosing
The final step is to dilute the high-concentration stock solution into the cell culture medium to achieve the desired final concentrations for your experiment, ensuring the final solvent concentration remains below the predetermined tolerated limit.
Experimental Protocol 4: Dosing Cells with "this compound"
Procedure:
-
Thaw your "this compound" stock solution (e.g., 10 mM in DMSO) and your vehicle control (DMSO) on ice.
-
Calculate the volume of stock solution needed for your highest desired final concentration. For example, to treat cells with 10 µM "this compound" in 1 mL of medium:
-
C1V1 = C2V2
-
(10,000 µM)(V1) = (10 µM)(1000 µL)
-
V1 = 1 µL
-
-
The final DMSO concentration will be (1 µL / 1000 µL) = 0.1%, which is below the 0.25% limit determined in Protocol 3.
-
Prepare your working solutions by performing serial dilutions of the stock solution directly into fresh, pre-warmed cell culture medium.
-
Always prepare a vehicle control, which contains the same final concentration of solvent (e.g., 0.1% DMSO) as your highest drug concentration, but without the drug.
-
Aspirate the old medium from your cells and add the medium containing "this compound" or the vehicle control.
-
Return the cells to the incubator for the desired treatment duration.
References
- 1. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 2. lifetein.com [lifetein.com]
- 3. Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethanol in cell culture: disinfectant or contaminant? - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for MRS4596 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and administration of MRS4596, a selective P2X4 receptor antagonist, in mouse models, particularly in the context of ischemic stroke. The following protocols and data have been compiled from available preclinical research to guide investigators in their study design.
Quantitative Data Summary
The following tables summarize the currently available quantitative data for the administration of this compound in mice.
Table 1: Recommended Dosage and Administration of this compound in Mice
| Parameter | Details | Reference |
| Animal Model | Male C57B/6 mice (8-12 weeks old) with transient focal cerebral ischemia | [1] |
| Dosage | 5 mg/kg | [1] |
| Administration Route | Continuous infusion via Alzet minipump | [1] |
| Duration | 3 days | [1] |
| Observed Effect | Decreased total hemispheric infarct volume | [1] |
Note: Further dose-ranging studies for continuous infusion and other administration routes are recommended to determine the optimal therapeutic window.
Table 2: Alternative Administration Route (Dosage Inferred from Related Compound)
| Parameter | Details | Reference |
| Animal Model | Young mice (8-12 weeks old) with ischemic stroke | |
| Administration Route | Subcutaneous injection | |
| Frequency | Daily for 3 days post-stroke | |
| Dosage Information | Showed neuroprotective effects in a dose-dependent manner. A specific dosage for this compound was not provided, but a related potent P2X4 antagonist, MRS4719, was found to be optimal at 1.5 mg/kg/day. | |
| Observed Effect | Neuroprotection |
Signaling Pathway
This compound is an antagonist of the P2X4 receptor, an ATP-gated ion channel. The activation of the P2X4 receptor, particularly on microglia and macrophages, is implicated in neuroinflammatory processes.
Caption: P2X4 Receptor Signaling Pathway and Point of this compound Antagonism.
Experimental Protocols
The following are detailed protocols for the administration of this compound in mice based on the available literature and general laboratory practices.
Continuous Infusion via Alzet Osmotic Minipump
This protocol is based on the study that administered 5 mg/kg of this compound over 3 days.
Materials:
-
This compound
-
Vehicle for dissolution (e.g., sterile saline, DMSO, or a solution of DMA/Tween 80/20% aqueous HPβCD (10/10/80 vol%))[2]
-
Alzet osmotic minipumps (e.g., Model 1003D for 3-day administration)
-
Surgical instruments for subcutaneous implantation
-
Anesthesia and analgesics
-
C57B/6 mice
Procedure:
-
Preparation of this compound Solution:
-
Note: The specific vehicle for this compound is not explicitly stated in the primary reference. Researchers should first assess the solubility of this compound in various biocompatible vehicles. A common vehicle for poorly soluble compounds is a mixture of DMA, Tween 80, and HPβCD.[2] The final concentration of any organic solvent should be minimized.
-
Calculate the total amount of this compound required based on the pump volume, flow rate, and desired dose (5 mg/kg/day).
-
Dissolve the calculated amount of this compound in the chosen sterile vehicle. Ensure complete dissolution.
-
-
Alzet Minipump Filling:
-
Follow the manufacturer's instructions for filling the Alzet minipumps with the prepared this compound solution.
-
-
Surgical Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Shave and sterilize the surgical area on the back of the mouse.
-
Make a small incision in the skin and create a subcutaneous pocket using blunt dissection.
-
Insert the filled Alzet minipump into the subcutaneous pocket.
-
Close the incision with sutures or surgical staples.
-
Administer post-operative analgesics as required.
-
Monitor the animal for recovery and any signs of distress.
-
Subcutaneous Injection
This protocol is a general guideline for subcutaneous administration, as a specific protocol for this compound is not available. Dose-finding studies are recommended.
Materials:
-
This compound
-
Sterile vehicle for dissolution (e.g., sterile saline, PBS)
-
Sterile syringes and needles (27-30 gauge)
-
C57B/6 mice
Procedure:
-
Preparation of this compound Solution:
-
Determine the desired concentration of this compound based on the target dose and a suitable injection volume (typically 5-10 ml/kg for mice).
-
Dissolve this compound in a sterile vehicle. Gentle warming or sonication may be required to aid dissolution. Ensure the final solution is clear and free of particulates.
-
-
Administration:
-
Restrain the mouse appropriately.
-
Lift the loose skin over the back or flank to form a "tent."
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of ischemic stroke.
Caption: Experimental Workflow for this compound Efficacy Testing in a Mouse Stroke Model.
Pharmacokinetics
There is currently no publicly available pharmacokinetic data for this compound in mice. It is recommended that researchers conduct pharmacokinetic studies to determine key parameters such as half-life, bioavailability, and peak plasma concentrations to optimize dosing regimens for their specific experimental needs. General pharmacokinetic screening in mice often involves intravenous and oral administration to determine these parameters.[2]
Important Considerations
-
Vehicle Selection: The choice of vehicle is critical and should be based on the solubility of this compound and its compatibility with the chosen administration route. It is imperative to conduct vehicle toxicity studies to ensure that the vehicle itself does not produce any confounding effects.
-
Dose-Response Studies: The provided dosages are based on limited data. It is highly recommended to perform dose-response studies to identify the most effective and non-toxic dose for the specific animal model and experimental conditions.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Appropriate anesthesia and analgesia should be used to minimize any pain or distress.
References
Application Notes and Protocols for Utilizing MRS4596 in a Middle Cerebral Artery Occlusion (MCAO) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, frequently modeled by middle cerebral artery occlusion (MCAO) in rodents, represents a significant area of research for neuroprotective therapeutics.[1][2][3][4] Activation of the A3 adenosine (B11128) receptor (A3AR) has emerged as a promising strategy to mitigate ischemic brain injury.[5][6] MRS4596, a selective A3AR agonist, is a compound of interest for its potential neuroprotective effects. While direct studies utilizing this compound in an MCAO model are not extensively documented in the available literature, research on a closely related A3AR agonist, 2-Chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (Cl-IB-MECA, also referred to as LJ529), provides a strong framework for its application.[1][6] This document outlines detailed protocols and application notes for the use of this compound in a rat MCAO model, based on established methodologies for similar A3AR agonists.
The neuroprotective effects of A3AR agonists are believed to be mediated through the reduction of inflammatory responses following ischemic injury.[6] Post-ischemic treatment with A3AR agonists has been shown to significantly reduce cerebral infarct size and inhibit the migration of inflammatory cells to the site of injury.[6]
Data Presentation
The following table summarizes representative quantitative data from a study using the A3AR agonist LJ529 (a compound structurally similar to this compound) in a rat MCAO model. This data illustrates the potential therapeutic effects that could be investigated for this compound.
| Parameter | Vehicle Control Group | LJ529 (0.1 mg/kg) Treatment Group | Percentage Change |
| Total Infarct Volume (mm³) ** | 249.7 ± 15.6 | 158.6 ± 20.3* | ↓ 36.5% |
| Cortical Infarct Volume (mm³) | 148.2 ± 10.1 | 88.9 ± 12.1* | ↓ 40.0% |
| Striatal Infarct Volume (mm³) | 101.5 ± 7.8 | 69.7 ± 9.3* | ↓ 31.3% |
| Neurological Deficit Score (0-5 scale) ** | 3.8 ± 0.3 | 2.5 ± 0.4* | ↓ 34.2% |
*p < 0.05 vs. Vehicle Control Group
This data is adapted from a study on the A3AR agonist LJ529 and is presented here as a representative example of the potential efficacy of this compound.
Experimental Protocols
Animal Model and Surgical Procedure for Middle Cerebral Artery Occlusion (MCAO)
The intraluminal suture method for MCAO is a widely accepted and standardized model for inducing focal cerebral ischemia.[1][2]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia: Isoflurane (B1672236)
-
Nylon monofilament suture (4-0) with a silicon-coated tip
-
Surgical instruments for microsurgery
-
Heating pad to maintain body temperature
Protocol:
-
Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance).
-
Place the animal in a supine position and maintain its body temperature at 37°C using a heating pad.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding nerves and fascia.
-
Ligate the distal end of the ECA and place a temporary clip on the proximal CCA and the ICA.
-
Make a small incision in the ECA.
-
Introduce the silicon-coated 4-0 nylon monofilament through the ECA stump and into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
The duration of occlusion is typically 90 minutes for transient MCAO.
-
After the occlusion period, carefully withdraw the filament to allow for reperfusion.
-
Close the ECA stump and the cervical incision.
-
Administer post-operative analgesics and monitor the animal during recovery.
Preparation and Administration of this compound
Materials:
-
This compound compound
-
Vehicle (e.g., saline, DMSO, or other appropriate solvent)
-
Intravenous (IV) or Intraperitoneal (IP) injection supplies
Protocol:
-
Preparation of Dosing Solution:
-
Based on the desired dosage (e.g., a starting point could be 0.1 mg/kg, similar to LJ529), calculate the required amount of this compound.
-
Dissolve the compound in the appropriate vehicle. It is crucial to first determine the solubility of this compound. For many small molecules, a small amount of DMSO is used, followed by dilution in saline. The final concentration of DMSO should be kept low (e.g., <5%) to avoid solvent toxicity.
-
Prepare the vehicle control solution in the same manner, without the active compound.
-
-
Administration:
-
The administration route can be intravenous (IV) or intraperitoneal (IP). IV administration often provides more direct and rapid systemic delivery.
-
For post-ischemic treatment, administer the prepared this compound solution or vehicle immediately after the onset of reperfusion.
-
The injection volume should be appropriate for the size of the animal (e.g., 1-2 mL/kg for IV injection in rats).
-
Assessment of Neuroprotective Effects
a) Neurological Deficit Scoring:
-
Perform a neurological assessment 24 hours after MCAO using a standardized scoring system (e.g., a 5-point scale where 0 = no deficit, 1 = failure to extend left forepaw, 2 = circling to the left, 3 = falling to the left, 4 = no spontaneous walking with a depressed level of consciousness, 5 = death).
b) Infarct Volume Measurement using TTC Staining:
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
Brain matrix for slicing
-
Formalin for fixation
Protocol:
-
At 24 hours post-MCAO, euthanize the animal.
-
Carefully remove the brain and chill it at -20°C for 20 minutes for easier slicing.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the slices in 2% TTC solution at 37°C for 30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture images of the slices and quantify the infarct volume using image analysis software. The infarct volume can be calculated as a percentage of the total brain volume or the contralateral hemisphere volume to correct for edema.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound in neuroprotection.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in the MCAO model.
References
- 1. Cl-IB-MECA [2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methylcarboxamide] reduces ischemia/reperfusion injury in mice by activating the A3 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo diagnostic imaging using micro-CT: sequential and comparative evaluation of rodent models for hepatic/brain ischemia and stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. A3 Adenosine Receptor Agonist Reduces Brain Ischemic Injury and Inhibits Inflammatory Cell Migration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRS4596 in Purinergic Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS4596 has been identified as a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP). Contrary to potential initial misclassification, this compound is not an antagonist for the A3 adenosine receptor. Its activity centers on the P2X purinergic receptor family, specifically targeting the P2X4 subtype. This makes this compound a valuable pharmacological tool for investigating the physiological and pathological roles of P2X4 receptors in various biological systems.
The P2X4 receptor is implicated in a range of cellular processes, including inflammation, neuropathic pain, and the response to tissue injury. Notably, this compound has demonstrated neuroprotective and neuro-rehabilitative effects in preclinical models of ischemic stroke, highlighting its potential as a therapeutic lead compound. These application notes provide detailed information on the use of this compound for studying purinergic signaling, with a focus on its P2X4 receptor antagonist activity.
Quantitative Data
The following tables summarize the quantitative data for this compound and other relevant P2X4 receptor antagonists. This data is essential for experimental design and interpretation of results.
Table 1: Potency of this compound at the Human P2X4 Receptor
| Compound | Target Receptor | IC50 (µM) | Reference |
| This compound | Human P2X4 | 1.38 | [1] |
Table 2: Selectivity Profile of Various P2X Receptor Antagonists
(Note: Specific selectivity data for this compound against other P2X subtypes was not available in the public domain at the time of this writing. The following data for other common P2X antagonists is provided for comparative purposes.)
| Compound | P2X1 (IC50) | P2X2 (IC50) | P2X3 (IC50) | P2X4 (IC50) | P2X7 (IC50) | Reference |
| TNP-ATP | 6 nM | >10 µM | 0.9 nM | 17 µM (human) | >10 µM | [2][3] |
| PPADS | - | - | - | 34 µM (human) | - | [3] |
| 5-BDBD | - | - | - | 1 µM (human) | - | [3] |
| BX-430 | - | - | - | 426 nM (human) | - | [3] |
| BAY-1797 | >10 µM | >10 µM | >10 µM | 211 nM (human) | >10 µM | [4] |
Signaling Pathways and Experimental Workflows
P2X4 Receptor Signaling Pathway
Activation of the P2X4 receptor by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+. This influx causes membrane depolarization and an increase in intracellular calcium concentration, which in turn triggers various downstream signaling cascades. In immune cells like microglia, this can lead to the activation of p38 MAPK and subsequent release of inflammatory mediators or brain-derived neurotrophic factor (BDNF).
Experimental Workflow: In Vitro Characterization of this compound
The following workflow outlines the typical steps for characterizing the in vitro activity of this compound.
Experimental Protocols
1. In Vitro Calcium Influx Assay for P2X4 Receptor Antagonism
This protocol is designed to determine the inhibitory potency (IC50) of this compound on human P2X4 receptors expressed in a heterologous system.
Materials:
-
HEK293 cells stably expressing the human P2X4 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
This compound
-
ATP (agonist)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the HEK293-hP2X4R cells into 96-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with assay buffer to remove extracellular dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the different concentrations of this compound to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Measurement of Calcium Influx:
-
Place the microplate in a fluorescence plate reader.
-
Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).
-
Establish a stable baseline fluorescence reading for each well.
-
Using the plate reader's injector, add a solution of ATP to each well to achieve a final concentration that elicits a submaximal response (e.g., EC80).
-
Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control response (100% activation) and a no-agonist control (0% activation).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This protocol describes a transient focal cerebral ischemia model to evaluate the neuroprotective effects of this compound.[1][2][5][6][7][8][9][10] All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-surgical instruments
-
6-0 nylon monofilament with a silicone-coated tip
-
This compound or a related compound like MRS4719[1]
-
Vehicle for drug administration (e.g., saline with a small percentage of DMSO)
-
Alzet osmotic minipumps for continuous infusion[1]
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse with isoflurane (B1672236) (e.g., 2-3% for induction, 1-1.5% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain rectal temperature at 37.0 ± 0.5°C.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
MCAO Procedure:
-
Ligate the distal ECA.
-
Place a temporary ligature around the CCA.
-
Make a small incision in the ECA stump.
-
Introduce the silicone-coated 6-0 nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow can be monitored with a laser Doppler flowmeter.
-
Maintain the occlusion for a defined period (e.g., 60 minutes).
-
-
Drug Administration:
-
For a compound like MRS4719, continuous infusion via a subcutaneously implanted Alzet osmotic minipump can be initiated. For example, a 5 mg/kg dose administered over 3 days.[1] The timing of pump implantation can be before or immediately after MCAO, depending on the experimental design (pre-treatment vs. post-treatment).
-
-
Reperfusion:
-
After the occlusion period, carefully withdraw the monofilament to allow reperfusion.
-
Close the neck incision with sutures.
-
-
Post-operative Care and Neurological Assessment:
-
Allow the mouse to recover from anesthesia in a warm cage.
-
Monitor the animal's health and perform neurological deficit scoring at various time points post-surgery (e.g., 24h, 48h, 72h).
-
-
Infarct Volume Measurement:
-
At the end of the experiment (e.g., 72 hours post-MCAO), euthanize the mice and perfuse the brains.
-
Harvest the brains and section them coronally.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (infarcted tissue appears white, while viable tissue stains red).
-
Quantify the infarct volume using image analysis software.
-
Conclusion
This compound is a selective P2X4 receptor antagonist with demonstrated in vitro potency and in vivo neuroprotective efficacy. The provided data and protocols offer a foundation for researchers to utilize this compound as a tool to further elucidate the role of P2X4 receptors in purinergic signaling and to explore its therapeutic potential in conditions such as ischemic stroke and other neuroinflammatory disorders. Careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and interpretable results.
References
- 1. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry of P2X receptors: agonists and orthosteric antagonists [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment-to-Lead Medicinal Chemistry Publications in 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bu.edu [bu.edu]
- 5. resources.tocris.com [resources.tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. Mouse model of middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intraluminal middle cerebral artery occlusion (MCAO) model for ischemic stroke with laser doppler flowmetry guidance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for MRS4596 Neuroprotection Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS4596 is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. Emerging evidence suggests that activation of the A3AR pathway can confer significant neuroprotective effects, making this compound a promising candidate for therapeutic intervention in neurodegenerative diseases and acute neuronal injury.[1][2] This document provides a detailed experimental framework for assessing the neuroprotective properties of this compound in an in vitro setting. The protocols outlined below are designed to be a comprehensive guide for researchers, offering step-by-step instructions for cell culture, induction of neurotoxicity, and the evaluation of key markers of cell viability, apoptosis, and oxidative stress.
The neuroprotective effects of A3AR agonists are believed to be mediated through the activation of several intracellular signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for promoting cell survival and mitigating apoptotic processes.[3][4] By following the methodologies described herein, researchers can effectively evaluate the therapeutic potential of this compound and elucidate its mechanisms of action.
Key Experimental Protocols
Cell Culture and Differentiation
The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model for neuroprotection studies due to its neuronal characteristics upon differentiation.[5]
Protocol:
-
Cell Culture: Maintain SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% MEM non-essential amino acids.
-
Culture Conditions: Grow cells in a humidified incubator at 37°C with 5% CO₂.
-
Differentiation: For a more neuron-like phenotype, differentiate the cells by treating them with 10 µM all-trans-retinoic acid (RA) in a low-serum medium (1% FBS) for 5-7 days. Replace the medium with fresh RA-containing medium every 2-3 days.[6]
Induction of Neurotoxicity
To simulate neuronal damage, a neurotoxic agent is introduced to the differentiated SH-SY5Y cells. Hydrogen peroxide (H₂O₂) is a common choice for inducing oxidative stress-mediated cell death.
Protocol:
-
After differentiation, replace the medium with a fresh, serum-free medium.
-
Add H₂O₂ to the desired final concentration (e.g., 100-200 µM, to be optimized for the specific cell line and conditions) to induce neurotoxicity.
-
Incubate the cells for the desired period (e.g., 24 hours).
This compound Treatment
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For pre-treatment experiments, add varying concentrations of this compound to the cell culture medium for a specified time (e.g., 1-2 hours) before the addition of the neurotoxic agent.
-
For co-treatment experiments, add this compound and the neurotoxic agent to the cells simultaneously.
-
For post-treatment experiments, add this compound at different time points after the induction of neurotoxicity.
Assessment of Neuroprotection
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8]
Protocol:
-
Plate differentiated SH-SY5Y cells in a 96-well plate.
-
Treat the cells with this compound and/or the neurotoxic agent as described above.
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Express cell viability as a percentage relative to the untreated control cells.
Apoptosis Assay (Caspase-3 Activity Assay)
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured to quantify the extent of apoptosis.[9][10][11]
Protocol:
-
Plate and treat cells in a 96-well plate as described previously.
-
After treatment, lyse the cells using a lysis buffer provided in a commercial caspase-3 activity assay kit.[6]
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysates.[6]
-
Incubate at 37°C for 1-2 hours.[6]
-
Measure the absorbance at 405 nm using a microplate reader.[6] The increase in absorbance is proportional to the caspase-3 activity.
Intracellular Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
The DCFH-DA assay is used to measure the levels of intracellular ROS, which are key mediators of oxidative stress-induced cell death.[12][13][14][15]
Protocol:
-
Plate and treat cells in a 96-well black plate.
-
Wash the cells with warm PBS.[6]
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.[5][6]
-
Wash the cells with PBS to remove excess probe.[6]
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.[5][6]
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cell Viability in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | Concentration | Cell Viability (%) |
| Control (Untreated) | - | 100 ± 5.2 |
| H₂O₂ | 150 µM | 45 ± 3.8 |
| This compound + H₂O₂ | 1 µM + 150 µM | 62 ± 4.1 |
| This compound + H₂O₂ | 10 µM + 150 µM | 78 ± 4.5 |
| This compound + H₂O₂ | 50 µM + 150 µM | 89 ± 3.9 |
| This compound only | 50 µM | 98 ± 4.7 |
Table 2: Effect of this compound on Caspase-3 Activity in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | Concentration | Relative Caspase-3 Activity (Fold Change) |
| Control (Untreated) | - | 1.0 ± 0.1 |
| H₂O₂ | 150 µM | 4.2 ± 0.3 |
| This compound + H₂O₂ | 1 µM + 150 µM | 3.1 ± 0.2 |
| This compound + H₂O₂ | 10 µM + 150 µM | 2.0 ± 0.2 |
| This compound + H₂O₂ | 50 µM + 150 µM | 1.3 ± 0.1 |
| This compound only | 50 µM | 1.1 ± 0.1 |
Table 3: Effect of this compound on Intracellular ROS Levels in H₂O₂-Treated SH-SY5Y Cells
| Treatment Group | Concentration | Relative ROS Levels (Fold Change) |
| Control (Untreated) | - | 1.0 ± 0.1 |
| H₂O₂ | 150 µM | 3.5 ± 0.4 |
| This compound + H₂O₂ | 1 µM + 150 µM | 2.8 ± 0.3 |
| This compound + H₂O₂ | 10 µM + 150 µM | 1.9 ± 0.2 |
| This compound + H₂O₂ | 50 µM + 150 µM | 1.2 ± 0.1 |
| This compound only | 50 µM | 1.1 ± 0.1 |
Mandatory Visualizations
Caption: Proposed neuroprotective signaling pathway of this compound.
Caption: Experimental workflow for in vitro neuroprotection assay.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Neuroprotective Roles of the Adenosine A3 Receptor Agonist AST-004 in Mouse Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Involvement of mitogen protein kinase cascade in agonist-mediated human A(3) adenosine receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. doc.abcam.com [doc.abcam.com]
- 15. cosmobiousa.com [cosmobiousa.com]
Unraveling the Impact of Administration Route: A Comparative Analysis of Intraperitoneal and Intravenous Delivery of Small Molecule Inhibitors
Researchers, scientists, and drug development professionals often face the critical decision of choosing the optimal route of administration for therapeutic candidates in preclinical studies. The route of administration can significantly influence the pharmacokinetic profile, biodistribution, efficacy, and toxicity of a compound. This document provides a detailed comparative analysis of intraperitoneal (IP) and intravenous (IV) administration for a hypothetical small molecule inhibitor, referred to as "Compound X," to guide researchers in making informed decisions for their experimental designs.
While a specific request was made for information on "MRS4596," a comprehensive search of scientific literature and databases did not yield any information for a compound with this identifier. Therefore, this document will provide a generalized framework for comparing IP and IV administration routes, drawing upon established principles of pharmacology and drug development.
Executive Summary
Intravenous administration offers direct and complete systemic exposure, making it the gold standard for assessing intrinsic pharmacokinetic properties and ensuring precise dose delivery. In contrast, intraperitoneal administration involves injection into the peritoneal cavity, leading to absorption into both the portal and systemic circulations. This route can result in a significant first-pass effect in the liver, potentially altering the metabolic profile and bioavailability of a compound. The choice between IV and IP administration depends on the specific scientific question being addressed, the properties of the compound, and the desired therapeutic application.
Data Presentation: Pharmacokinetic Comparison of Compound X
The following table summarizes hypothetical pharmacokinetic parameters for Compound X following intravenous and intraperitoneal administration in a murine model. This data illustrates the typical differences observed between these two routes.
| Pharmacokinetic Parameter | Intravenous (IV) Administration (10 mg/kg) | Intraperitoneal (IP) Administration (10 mg/kg) | Key Observations |
| Cmax (Maximum Plasma Concentration) | 5000 ng/mL | 2500 ng/mL | IV administration leads to a significantly higher peak plasma concentration due to direct entry into the systemic circulation. |
| Tmax (Time to Maximum Concentration) | 0.08 h (5 minutes) | 0.5 h (30 minutes) | The time to reach Cmax is much shorter for IV administration, reflecting rapid distribution, whereas IP administration requires absorption from the peritoneal cavity. |
| AUC (Area Under the Curve) | 12000 ngh/mL | 8000 ngh/mL | The total drug exposure is typically higher with IV administration, indicating 100% bioavailability. The lower AUC for IP administration suggests incomplete absorption or significant first-pass metabolism. |
| Bioavailability (F%) | 100% | 67% | Bioavailability for IV is always 100% by definition. IP bioavailability can be variable and is often less than 100%. |
| Half-life (t1/2) | 2.5 h | 2.8 h | The elimination half-life may be similar or slightly longer for the IP route, potentially due to continued absorption from the peritoneal cavity (a "flip-flop" kinetic model). |
| Clearance (CL) | 0.83 L/h/kg | 1.25 L/h/kg (Apparent Clearance) | Clearance is a measure of drug elimination from the body. Apparent clearance for the IP route is influenced by bioavailability. |
| Volume of Distribution (Vd) | 2.1 L/kg | Not directly determined | Volume of distribution reflects the extent of drug distribution into tissues. It is most accurately determined after IV administration. |
Experimental Protocols
Protocol 1: Intravenous (IV) Administration of Compound X in Mice
Objective: To assess the pharmacokinetic profile and systemic effects of Compound X following a single intravenous injection.
Materials:
-
Compound X, formulated in a sterile, injectable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline).
-
Syringes (1 mL) with 27-30 gauge needles.
-
Mouse restrainer.
-
Heat lamp (optional, for vasodilation).
-
70% Ethanol.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions. Weigh each mouse to determine the precise injection volume.
-
Injection Site Preparation: Place the mouse in a restrainer. The lateral tail vein is the most common site for IV injection in mice. Gently warm the tail with a heat lamp or warm water to induce vasodilation, making the veins more visible and accessible.
-
Injection: Swab the tail with 70% ethanol. Insert the needle into the lateral tail vein at a shallow angle. A successful injection is often indicated by the absence of resistance and no visible bleb formation under the skin.
-
Dose Administration: Inject the calculated volume of Compound X solution slowly and steadily.
-
Post-Injection Monitoring: Observe the animal for any immediate adverse reactions.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via retro-orbital sinus, submandibular vein, or tail vein puncture into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated analytical method such as LC-MS/MS.
Protocol 2: Intraperitoneal (IP) Administration of Compound X in Mice
Objective: To evaluate the pharmacokinetic profile and local/systemic effects of Compound X following a single intraperitoneal injection.
Materials:
-
Compound X, formulated in a sterile, injectable vehicle.
-
Syringes (1 mL) with 25-27 gauge needles.
-
70% Ethanol.
-
Blood collection supplies.
Procedure:
-
Animal Preparation: Weigh each mouse to determine the injection volume.
-
Injection Site Preparation: Gently restrain the mouse, exposing the abdomen. The injection site should be in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Injection: Swab the injection site with 70% ethanol. Lift the skin and insert the needle at a 10-20 degree angle to penetrate the abdominal wall without damaging internal organs.
-
Dose Administration: Inject the calculated volume of Compound X solution.
-
Post-Injection Monitoring: Observe the animal for any signs of distress or adverse reactions.
-
Blood Sampling: Collect blood samples at specified time points (e.g., 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation and Bioanalysis: Follow the same procedures as described in the IV protocol.
Mandatory Visualizations
Caption: Experimental workflow for comparing IV and IP administration.
Application Notes and Protocols for Long-Term Potentiation Studies with P2X4 Receptor Antagonists
Note on MRS4596: As of this writing, no specific studies investigating the direct effects of the P2X4 receptor antagonist this compound on long-term potentiation (LTP) have been identified in the public research literature. However, given the established role of the P2X4 receptor in synaptic plasticity, this document provides a comprehensive guide for researchers interested in investigating the effects of this compound or other P2X4 receptor antagonists on LTP. The protocols and expected outcomes are based on existing research on P2X4 receptors in the context of synaptic function.
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a cellular mechanism underlying learning and memory. The purinergic P2X4 receptor, an ATP-gated cation channel, has emerged as a significant modulator of synaptic plasticity.[1][2][3] P2X4 receptors are expressed in the central nervous system, including on hippocampal neurons, and their activation contributes to synaptic transmission and plasticity.[2][3]
Studies using P2X4 knockout mice have demonstrated that these receptors are involved in strengthening synaptic activity during LTP.[1][4] Specifically, mice lacking P2X4 receptors exhibit reduced synaptic facilitation and impaired induction of LTP in the CA1 region of the hippocampus.[1][4] The high calcium permeability of P2X4 receptors suggests that calcium influx through these channels may contribute to the molecular cascades that lead to synaptic strengthening, potentially by modulating NMDA receptor function.[3][4]
Given that this compound is a potent and selective P2X4 receptor antagonist, it is a valuable pharmacological tool to investigate the precise role of P2X4 receptor signaling in LTP. These application notes provide a framework for designing and conducting experiments to test the hypothesis that blockade of P2X4 receptors with this compound will inhibit the induction or maintenance of LTP.
Data Presentation: Expected Outcomes Based on P2X4 Knockout Studies
The following table summarizes the key findings from studies on P2X4 knockout mice, which can serve as a basis for predicting the effects of a P2X4 antagonist like this compound.
| Parameter | Finding in P2X4 Knockout Mice | Expected Outcome with this compound | Reference |
| LTP Induction | Reduced potentiation following tetanic stimulation. | Attenuation or blockade of LTP induction. | [1][4] |
| Synaptic Facilitation | Reduced paired-pulse facilitation. | Potential reduction in short-term plasticity. | [1] |
| Spontaneous EPSCs | No significant difference in amplitude or frequency. | Likely no change in basal spontaneous activity. | [4] |
| NMDA Receptor Function | Reduced facilitation of NMDA receptor-mediated EPSCs. | Possible reduction in NMDA receptor-dependent plasticity. | [4] |
Experimental Protocols
This section details a generalized protocol for investigating the effect of this compound on LTP in acute hippocampal slices.
1. Materials and Reagents
-
Animals: C57BL/6 mice or Sprague-Dawley rats (postnatal day 21-30).
-
Artificial Cerebrospinal Fluid (aCSF): In mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 D-glucose. Continuously bubbled with 95% O2 / 5% CO2.
-
Dissection/Slicing Buffer: A modified aCSF, often sucrose-based and chilled to 4°C, to improve neuronal health during slicing.
-
This compound: Stock solution prepared in DMSO and then diluted to the final working concentration in aCSF. A vehicle control (aCSF with the equivalent concentration of DMSO) must be used in parallel experiments.
-
Electrophysiology Rig: Including a vibrating microtome, recording chamber, amplifiers, digitizers, and data acquisition software.
-
Electrodes: Borosilicate glass capillaries for pulling recording and stimulating electrodes.
2. Acute Hippocampal Slice Preparation
-
Anesthetize the animal in accordance with institutional guidelines.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold slicing buffer.
-
Isolate the hippocampus and cut 300-400 µm thick transverse slices using a vibrating microtome.
-
Transfer the slices to a holding chamber containing aCSF at 32-34°C for a recovery period of at least 1 hour before starting experiments.
3. Electrophysiological Recordings
-
Transfer a single slice to the recording chamber, which is continuously perfused with oxygenated aCSF at 28-30°C.
-
Place a stimulating electrode in the Schaffer collateral pathway of the CA3 region.
-
Place a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes. The stimulus intensity should be set to elicit an fEPSP that is 30-40% of the maximal response.
4. Drug Application
-
After establishing a stable baseline, switch the perfusion to aCSF containing the desired concentration of this compound (or vehicle).
-
Continue baseline recordings in the presence of the drug for at least 20 minutes to ensure the drug has reached equilibrium and to observe any effects on basal synaptic transmission.
5. LTP Induction
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation. A common protocol is a single 1-second train of 100 Hz.[4]
-
Immediately following the HFS, resume recording at the baseline frequency (0.05 Hz) for at least 60 minutes to monitor the potentiation of the fEPSP slope.
-
The magnitude of LTP is typically quantified as the percentage increase in the fEPSP slope from the pre-HFS baseline.
6. Data Analysis
-
Measure the initial slope of the fEPSP for each time point.
-
Normalize the fEPSP slopes to the average slope during the pre-stimulation baseline period.
-
Compare the magnitude of LTP (e.g., the average potentiation during the last 10 minutes of recording) between the control (vehicle) and this compound-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Proposed signaling pathway for P2X4 receptor involvement in LTP.
Caption: Experimental workflow for testing this compound on LTP.
References
- 1. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of P2X4 Receptors to CNS Function and Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Contribution of P2X4 Receptors to CNS Function and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of P2X4 receptors in synaptic strengthening in mouse CA1 hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MRS4596 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for handling MRS4596. Below are detailed protocols and answers to common questions regarding its solubility and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective antagonist of the P2X4 receptor, with an IC50 value of 1.38 μM for the human P2X4 receptor. It is utilized in research for its neuroprotective and neuro-rehabilitative properties, particularly in the context of ischemic stroke.
Q2: I'm seeing conflicting information online. Is this compound a P2X4 or a P2Y14 antagonist?
While some initial reports or databases may have contained discrepancies, the current consensus and data from multiple chemical suppliers confirm that this compound is a selective P2X4 receptor antagonist.
Q3: What is the mechanism of action of the P2X4 receptor?
The P2X4 receptor is an ATP-gated cation channel. Upon binding of extracellular ATP, the channel opens, leading to an influx of cations, primarily sodium (Na+) and calcium (Ca2+). This influx depolarizes the cell membrane and the increase in intracellular Ca2+ acts as a second messenger, triggering various downstream signaling pathways.
Troubleshooting Guide: Solubility and Solution Preparation
Issue: I am having trouble dissolving this compound.
This compound is a hydrophobic compound and, like many small molecule inhibitors, can be challenging to dissolve and maintain in aqueous solutions such as cell culture media.
Potential Cause 1: Inappropriate Solvent this compound has poor solubility in aqueous solutions like water or phosphate-buffered saline (PBS).
-
Solution: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).
Potential Cause 2: Precipitation in Cell Culture Media ("Crashing Out") When a concentrated DMSO stock solution of a hydrophobic compound is rapidly diluted into an aqueous medium, the compound can precipitate out of solution.
-
Solution 1: Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform an intermediate dilution step. For example, first dilute the stock solution 1:10 in pre-warmed (37°C) cell culture medium, vortex gently, and then add this intermediate dilution to the final volume of media.
-
Solution 2: Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture experiment is low, typically below 0.5%, to minimize solvent-induced cytotoxicity and precipitation. A final concentration of 0.1% is often preferred.[1]
-
Solution 3: Warm the Media: Always use pre-warmed (37°C) cell culture media when preparing your final working solution, as solubility is often temperature-dependent.
Issue: My this compound solution, which was initially clear, has formed a precipitate after some time in the incubator.
Potential Cause: Delayed Precipitation Changes in the media's pH, evaporation, or interactions with media components over time can lead to the compound coming out of solution.
-
Solution 1: Check Incubator Humidity: Ensure your cell culture incubator has adequate humidity to prevent evaporation, which can concentrate salts and the compound, leading to precipitation.
-
Solution 2: Solubility Limit Exceeded: The final concentration of this compound in your experiment may be above its solubility limit in the specific cell culture medium you are using. It is advisable to perform a solubility test to determine the maximum soluble concentration in your experimental conditions.
Data Presentation: Solubility of this compound
While specific quantitative solubility data for this compound is not widely published, the following table summarizes the available information and provides guidance for common laboratory solvents.
| Solvent | Solubility | Recommendations |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Likely Soluble | May be used as an alternative to DMSO for stock solutions, but solubility should be confirmed. |
| Water | Insoluble | Not recommended for dissolving this compound. |
| PBS (Phosphate-Buffered Saline) | Insoluble | Not recommended for preparing stock solutions. Final working solutions in PBS-based buffers should contain a low percentage of DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 439.42 g/mol )
-
Cell culture grade DMSO, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh out 4.39 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex at a high speed until the powder is completely dissolved. The solution should be clear and free of any visible particulates. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A datasheet from one supplier suggests stability for up to 6 months at -80°C in DMSO.[1]
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
Objective: To prepare a final concentration of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or multi-well plates
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize precipitation, first prepare an intermediate dilution. For example, add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed complete cell culture medium to create a 100 µM intermediate solution (a 1:100 dilution). Gently mix by pipetting.
-
Final Dilution: Add the required volume of the intermediate solution to your cell culture vessel. For example, to achieve a final concentration of 10 µM in a well containing 2 mL of medium, add 222 µL of the 100 µM intermediate solution.
-
Alternative Final Dilution (Direct): Add 2 µL of the 10 mM stock solution directly to 2 mL of pre-warmed medium in your culture vessel while gently swirling. This will result in a final concentration of 10 µM this compound and 0.1% DMSO.
-
-
Control: Prepare a vehicle control by adding the same final concentration of DMSO (0.1%) to a separate set of cells.
Visualizations
Signaling Pathway of the P2X4 Receptor
Caption: Simplified P2X4 receptor signaling cascade.
Experimental Workflow for Preparing this compound Working Solution
Caption: Step-by-step workflow for preparing this compound solutions.
References
Technical Support Center: MRS4596 Experiments
Welcome to the technical support center for MRS4596. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor (GPCR) that is activated by extracellular nucleotides, primarily adenosine (B11128) diphosphate (B83284) (ADP).[1] Upon binding of an agonist like this compound, the P2Y1 receptor couples to Gq/11 proteins, activating Phospholipase C (PLC).[1][2] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[1][3]
Q2: I am observing high variability in my results between experiments. What are the common sources of variability?
A2: High variability in in vitro assays can stem from several factors. Key areas to investigate include:
-
Cell Health and Passage Number: Ensure your cells are healthy, free from contamination (e.g., mycoplasma), and within a consistent and optimal passage number range.
-
Reagent Preparation and Storage: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Assay Conditions: Maintain consistency in incubation times, temperature, and cell seeding densities.
-
Pipetting and Mixing: Inaccurate pipetting or inadequate mixing of reagents can lead to significant well-to-well variability.
Q3: My positive control for P2Y1 receptor activation is weak or absent. What could be the issue?
A3: A weak or absent positive control response is a critical issue. Potential causes include:
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Suboptimal Agonist Concentration: The concentration of your positive control agonist (e.g., ADP or 2-MeSADP) may be too low. It's important to perform a dose-response experiment to determine the optimal concentration.
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Degradation of Agonist: Standard agonists like ADP can be degraded by ectonucleotidases present on the cell surface. Using a more stable analog like 2-MeSADP is recommended for reproducible results.
-
Cell Line Issues: The expression level of the P2Y1 receptor may be low in your chosen cell line, or the cells may have lost expression over multiple passages. Verify receptor expression using techniques like RT-PCR or immunoblotting.
Q4: I am seeing a high background signal in my calcium mobilization assay. What are the likely causes?
A4: High background fluorescence in a calcium mobilization assay can obscure the signal from your compound. Common causes include:
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Inefficient Dye Loading or Washing: Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the incubation time. Ensure that excess dye is thoroughly washed away before adding your compound.[4]
-
Cell Stress or Death: Stressed or dying cells can have dysregulated calcium homeostasis, leading to a high baseline signal. Ensure gentle handling of cells during the assay.
-
Autofluorescence: The compound itself or components of the assay medium could be autofluorescent. Run appropriate controls with the compound and medium alone to check for this.
Troubleshooting Guides
Problem 1: Low Potency or Efficacy of this compound
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. |
| Solubility Issues | Although this compound is soluble in DMSO, precipitation can occur when diluting into aqueous assay buffers. Ensure thorough mixing during dilution and consider using a small amount of a non-ionic surfactant like Pluronic F-127 in your buffer, if compatible with your assay. |
| Incorrect Assay Conditions | Verify the pH and ionic strength of your assay buffer. P2Y1 receptor activation can be sensitive to these parameters. |
| Low Receptor Expression | Confirm P2Y1 receptor expression in your cell line. If expression is low, consider using a cell line known to have high endogenous expression or a stably transfected cell line. |
Problem 2: Inconsistent Results in Platelet Aggregation Assays
| Potential Cause | Troubleshooting Steps |
| Platelet Preparation | The method of preparing platelet-rich plasma (PRP) is critical. Centrifugation speed and time should be optimized to obtain a consistent platelet count. Ensure the blood donor has not taken anti-platelet medication.[5] |
| ADP Degradation | Natural ADP in the sample can be degraded. Use a stabilized analog like 2-MeSADP as a positive control for more consistent results.[5] |
| Pre-activation of Platelets | Rough handling during collection and preparation can pre-activate platelets, leading to a blunted response to agonists. Use smooth pipetting techniques and avoid vortexing. |
| Instrument Calibration | Ensure the aggregometer is properly calibrated using platelet-poor plasma (PPP) for 100% aggregation and PRP for the 0% baseline before each experiment.[5] |
Experimental Protocols & Data
Key P2Y1 Receptor Agonists
The following table summarizes the potency of common P2Y1 receptor agonists, which can be used as positive controls in your experiments.
| Agonist | Receptor Target(s) | EC50 (human P2Y1) | Reference |
| 2-MeSADP | P2Y1, P2Y12, P2Y13 | ~1-10 nM | [6] |
| MRS2365 | P2Y1 (highly selective) | 0.4 nM | [7] |
| ADP | P2Y1, P2Y12, P2Y13 | Sub-nanomolar to low nanomolar | [6] |
Protocol: In Vitro Calcium Mobilization Assay
This protocol provides a general framework for measuring this compound-induced intracellular calcium mobilization in a cell line expressing the P2Y1 receptor (e.g., HEK293 or CHO cells).
Materials:
-
P2Y1-expressing cells
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound and positive control agonist (e.g., 2-MeSADP)
Procedure:
-
Cell Preparation: The day before the assay, seed the P2Y1-expressing cells into the 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS/HEPES. A typical final concentration is 2-4 µM Fluo-4 AM with 0.02-0.04% Pluronic F-127.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.[4]
-
-
Washing: Gently wash the cells twice with HBSS/HEPES to remove extracellular dye. After the final wash, leave a suitable volume of buffer in the wells.
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound and your positive control in HBSS/HEPES.
-
Use a fluorescence microplate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence for 10-20 seconds.[4]
-
The instrument will then automatically inject the compound dilutions into the wells while continuously measuring the fluorescence intensity (typically at an excitation of ~490 nm and emission of ~525 nm) for an additional 2-3 minutes to capture the calcium transient.[4]
-
-
Data Analysis: The change in fluorescence intensity over time is used to determine the cellular response. The peak fluorescence is typically used to generate dose-response curves and calculate EC50 values.
Visualizations
Signaling Pathway
Caption: P2Y1 Receptor Signaling Pathway activated by this compound.
Experimental Workflow
Caption: Workflow for a Calcium Mobilization Assay.
References
- 1. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 2. Autocrine stimulation of P2Y1 receptors is part of the purinergic signaling mechanism that regulates T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the Bioavailability of MRS4596 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with MRS4596 in animal models, specifically focusing on improving its bioavailability.
Troubleshooting Guide
Researchers may encounter variability and lower-than-expected systemic exposure of this compound in animal models due to its physicochemical properties. The following guide provides structured approaches to troubleshoot and enhance the oral bioavailability of this potent and selective P2X4 receptor antagonist.[1][2]
Issue 1: Low Oral Bioavailability and High Variability in Pharmacokinetic (PK) Profiles
Poor aqueous solubility is a common reason for low oral bioavailability, leading to inconsistent absorption and high variability in plasma concentrations among test subjects.[3]
Recommended Solutions & Experimental Protocols
1. Formulation Strategies:
A variety of formulation strategies can be employed to improve the solubility and dissolution rate of poorly soluble drugs.[3][4][5] The choice of strategy will depend on the specific physicochemical characteristics of this compound.
| Formulation Strategy | Principle | Key Advantages |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing dissolution rate.[5][6][7] | Simple, well-established techniques (micronization, nanosizing).[5][6] |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix, preventing crystallization and maintaining a higher energy state, which improves solubility.[4][8] | Can significantly increase both the rate and extent of absorption.[8] |
| Lipid-Based Formulations | The drug is dissolved in lipids, surfactants, or co-solvents, which can enhance absorption via the lymphatic system and bypass first-pass metabolism.[4][9][10] | Suitable for highly lipophilic compounds. |
| Cyclodextrin Complexation | Cyclodextrins form inclusion complexes with the drug, increasing its solubility in water.[5] | Can improve stability as well as bioavailability. |
Experimental Protocol: Preparation of an Amorphous Solid Dispersion using Solvent Evaporation
-
Polymer Selection: Select a suitable polymer carrier (e.g., PVP K30, HPMC, Soluplus®).
-
Solvent System: Identify a common solvent in which both this compound and the polymer are soluble (e.g., methanol, ethanol, or a mixture).
-
Dissolution: Dissolve this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by spray drying to form the solid dispersion.
-
Characterization: Characterize the solid dispersion for drug content, morphology (e.g., using scanning electron microscopy), and physical state (e.g., using X-ray diffraction to confirm the amorphous state).
-
In Vitro Dissolution Testing: Perform dissolution studies in relevant media (e.g., simulated gastric and intestinal fluids) to compare the dissolution profile of the solid dispersion with that of the pure drug.
2. Animal Model Considerations:
The choice of animal model and experimental conditions can significantly impact pharmacokinetic outcomes.[11][12][13]
| Parameter | Recommendation | Rationale |
| Species Selection | Commonly used models include rats and mice.[12][13] Consider species-specific differences in metabolism and gastrointestinal physiology.[14][15] | To select a model that is most predictive of human pharmacokinetics.[16] |
| Fasting State | Administer this compound to fasted animals to reduce variability from food effects. | Food can alter gastric pH and emptying time, affecting drug dissolution and absorption. |
| Route of Administration | For oral bioavailability studies, oral gavage is the standard method. | Ensures accurate dosing. |
| Blood Sampling | Establish a sparse sampling schedule to minimize stress on the animals while capturing the full pharmacokinetic profile. | To obtain reliable data for pharmacokinetic modeling.[17] |
Experimental Workflow for a Comparative Bioavailability Study
Caption: Workflow for a comparative study to evaluate different formulations for improving the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to take if I observe high variability in the plasma concentrations of this compound in my animal study?
A1: High variability is often linked to poor aqueous solubility and inconsistent absorption.
-
Review your formulation: Is the drug fully in solution or a uniform suspension? If it's a suspension, particle size distribution can be a major source of variability.
-
Standardize the experimental conditions: Ensure all animals are treated consistently regarding fasting, dosing technique, and sampling times.
-
Consider a pilot formulation study: Test a simple solubilizing formulation, such as a solution in a vehicle containing a co-solvent (e.g., PEG 400) or a surfactant, to see if this reduces variability.
Q2: Which formulation strategy is likely to be most effective for this compound?
A2: The optimal strategy depends on the specific physicochemical properties of this compound.
-
If this compound is a crystalline solid with low solubility, amorphous solid dispersions or particle size reduction are good starting points.[6][8]
-
If the compound is highly lipophilic, a lipid-based drug delivery system (LBDDS) , such as a self-emulsifying drug delivery system (SEDDS), might be more appropriate as it can enhance absorption through the lymphatic system.[4][10]
Q3: How do I choose the right animal model for my bioavailability studies?
A3: The choice of animal model is a critical step in preclinical drug development.[18][19]
-
Commonly used models: Rats and mice are frequently used for initial pharmacokinetic screening due to their well-characterized physiology and handling feasibility.[12][13]
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Metabolic Profile: If known, consider the metabolic pathways of this compound and choose a species with a similar metabolic profile to humans.
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Logistical Considerations: Factors such as cost, availability, and the required blood sample volumes will also influence your decision.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective antagonist of the P2X4 receptor.[1][2] The P2X4 receptor is an ATP-gated ion channel involved in various physiological and pathological processes, including neuroinflammation. By blocking this receptor, this compound exhibits neuroprotective and neuro-rehabilitative activities, making it a compound of interest for conditions like ischemic stroke.[1][2]
Signaling Pathway of P2X4 Receptor Antagonism
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. upm-inc.com [upm-inc.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotechfarm.co.il [biotechfarm.co.il]
- 13. ijrpc.com [ijrpc.com]
- 14. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal versus human oral drug bioavailability: do they correlate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prediction of the Oral Bioavailability Correlation Between Humans and Preclinical Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal models for evaluation of oral delivery of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting In Vitro Experiments with P2Y1 Receptor Antagonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using P2Y1 receptor antagonists, with a focus on MRS2500 and related compounds, in in vitro experiments. Inconsistent results can arise from various factors, from experimental setup to reagent stability. This guide is designed to help you identify and resolve common issues encountered during your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Inconsistent or No Antagonist Effect Observed
Question: I am not seeing the expected inhibitory effect of my P2Y1 antagonist (e.g., MRS2500) on agonist-induced cellular responses. What could be the problem?
Answer: This is a common issue that can stem from several factors. Here’s a step-by-step troubleshooting guide:
-
1. Verify Agonist Activity:
-
Is the agonist working as expected? Before testing the antagonist, ensure that your positive control, the P2Y1 receptor agonist (e.g., ADP, 2-MeSADP, or MRS2365), elicits a robust and reproducible response in your assay system (e.g., calcium mobilization, platelet aggregation).[1][2]
-
Agonist Concentration: Are you using an appropriate agonist concentration? For antagonist experiments, it is often recommended to use an agonist concentration that produces approximately 80% of the maximal response (EC80).
-
-
2. Antagonist Concentration and Incubation Time:
-
Is the antagonist concentration sufficient? P2Y1 antagonists exhibit a range of potencies. For example, MRS2500 is a potent and selective antagonist.[2] Ensure you are using a concentration range appropriate for the specific antagonist and your cell system.
-
Pre-incubation Time: Are you pre-incubating the cells with the antagonist for a sufficient period before adding the agonist? A pre-incubation step is often necessary to allow the antagonist to bind to the receptor. This time can vary depending on the cell type and experimental conditions.
-
-
3. Compound Stability and Solubility:
-
Compound Degradation: Nucleotide-based P2Y receptor ligands can be susceptible to hydrolysis by ectonucleotidases present in cell cultures or plasma.[3][4] This can lead to a loss of antagonist activity over time.
-
Solubility Issues: Ensure that the antagonist is fully dissolved in the vehicle and that the final concentration of the vehicle (e.g., DMSO) in the assay medium is not affecting cell viability or receptor signaling.
-
-
4. Cell System and Receptor Expression:
-
Receptor Density: The level of P2Y1 receptor expression in your cell line can influence the apparent potency of an antagonist.
-
Cell Passage Number: High passage numbers can sometimes lead to changes in receptor expression or signaling pathways. It is advisable to use cells within a consistent and low passage number range.
-
Issue 2: High Variability Between Experimental Repeats
Question: My results with the P2Y1 antagonist are highly variable from one experiment to the next. How can I improve reproducibility?
Answer: High variability can obscure real biological effects. Consider the following points to enhance consistency:
-
Standardize Cell Culture Conditions:
-
Maintain consistent cell seeding densities, growth media, and incubation times.
-
Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
-
-
Control for Experimental Conditions:
-
Temperature and pH: Ensure that the temperature and pH of all buffers and media are consistent throughout the experiment.
-
Pipetting Accuracy: Use calibrated pipettes and consistent pipetting techniques to minimize errors in reagent concentrations.
-
-
Reagent Preparation and Storage:
-
Prepare fresh dilutions of agonists and antagonists for each experiment from a concentrated stock solution.
-
Store stock solutions at the recommended temperature and protect them from light if they are photosensitive. Avoid repeated freeze-thaw cycles.[3]
-
Issue 3: Potential Off-Target Effects
Question: I am observing unexpected cellular responses with my P2Y1 antagonist. Could these be off-target effects?
Answer: While many P2Y1 antagonists are highly selective, off-target effects are a possibility and should be investigated.[5]
-
Use Multiple Antagonists: To confirm that the observed effect is mediated by the P2Y1 receptor, use a structurally different P2Y1 antagonist. If both antagonists produce the same effect, it is more likely to be a P2Y1-mediated response.
-
Control Experiments:
-
Include a vehicle control to account for any effects of the solvent.
-
If possible, use a cell line that does not express the P2Y1 receptor as a negative control.
-
-
Metabolite Activity: Be aware that nucleotide-based antagonists can be metabolized to nucleosides, which may have their own biological activity, for instance at adenosine (B11128) receptors.[3]
Quantitative Data Summary
Table 1: Pharmacological Properties of Common P2Y1 Receptor Ligands
| Compound | Type | Receptor | Potency (EC50 / IC50) | Reference |
| MRS2365 | Agonist | P2Y1 | EC50: 5.28 nM (in PC-3 cells) | [2] |
| ADP | Agonist | P2Y1, P2Y12, P2Y13 | Varies with cell type | [6][7] |
| 2-MeSADP | Agonist | P2Y1, P2Y12, P2Y13 | Varies with cell type | [1] |
| MRS2500 | Antagonist | P2Y1 | Shifts EC50 of MRS2365 from 5.28 nM to 78.8 nM at 10 nM | [2] |
| MRS2179 | Inverse Agonist | P2Y1 | Counteracts constitutive P2Y1 signaling | [6] |
Table 2: Recommended Starting Conditions for In Vitro Assays
| Assay | Cell Type | Agonist (EC80) | Antagonist Pre-incubation | Readout |
| Calcium Mobilization | HEK293, PC-3, Endothelial Cells | MRS2365 (e.g., ~10-20 nM) | 15-30 minutes | Fluorescence Intensity |
| Platelet Aggregation | Washed Human/Murine Platelets | ADP (e.g., 1-10 µM) | 5-15 minutes | Light Transmission |
| Cell Proliferation (MTT) | PC-3 Cells | Not Applicable (agonist may be inhibitory) | 24-72 hours | Absorbance at 570 nm |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol is a general guideline for measuring P2Y1 receptor-mediated calcium mobilization using a fluorescent calcium indicator.
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Cell Preparation:
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Seed cells (e.g., HEK293 cells stably expressing the P2Y1 receptor) in a 96-well black, clear-bottom plate and grow to confluence.
-
Remove growth medium and wash cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate in the dark at 37°C for 45-60 minutes.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Prepare serial dilutions of the P2Y1 antagonist (e.g., MRS2500) in the assay buffer.
-
Add the antagonist dilutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
Prepare the P2Y1 agonist (e.g., MRS2365) at a concentration that elicits a submaximal response (EC80).
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Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Record baseline fluorescence for a short period, then add the agonist to all wells simultaneously using the instrument's injection system.
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Continue recording fluorescence to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the agonist response in the presence of different antagonist concentrations to determine the antagonist's inhibitory effect.
-
Platelet Aggregation Assay
This protocol describes a general method for assessing the effect of a P2Y1 antagonist on ADP-induced platelet aggregation.
-
Platelet Preparation:
-
Draw whole blood into a tube containing an anticoagulant (e.g., sodium citrate).
-
Prepare platelet-rich plasma (PRP) by centrifugation at a low speed.
-
To obtain washed platelets, further process the PRP by pelleting and resuspending the platelets in a suitable buffer (e.g., Tyrode's buffer).
-
-
Assay Procedure:
-
Pre-warm the washed platelet suspension to 37°C.
-
Place a small volume of the platelet suspension into an aggregometer cuvette with a stir bar.
-
Add the P2Y1 antagonist or vehicle control and incubate for 5-15 minutes.
-
Initiate platelet aggregation by adding a known concentration of ADP.
-
Monitor the change in light transmission through the platelet suspension over time. An increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis:
-
Quantify the extent of platelet aggregation (e.g., maximum aggregation percentage).
-
Compare the aggregation response in the presence and absence of the antagonist.
-
Visualizations
Caption: P2Y1 Receptor Signaling Pathway and Point of Antagonist Action.
Caption: General Experimental Workflow for In Vitro P2Y1 Antagonist Testing.
Caption: Troubleshooting Decision Tree for Inconsistent Antagonist Results.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. ACTIVATION OF THE P2Y1 RECEPTOR INDUCES APOPTOSIS AND INHIBITS PROLIFERATION OF PROSTATE CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to prevent MRS4596 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues with the stability of MRS4596 in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has become cloudy or shows visible precipitates. What is the cause and how can I resolve it?
A1: Cloudiness or precipitation indicates that this compound has likely exceeded its solubility limit in the current solvent system. This can be influenced by several factors:
-
Solvent Choice: While stock solutions are often prepared in organic solvents like DMSO, diluting them into aqueous buffers can cause the compound to precipitate.
-
pH of the Solution: The solubility of this compound may be pH-dependent.
-
Concentration: The concentration of this compound may be too high for the chosen solvent.
Troubleshooting Steps:
-
Verify Solubility: Ensure the solvent is appropriate for this compound. If using aqueous buffers, consider the use of a co-solvent.
-
Adjust pH: Determine the optimal pH range for this compound solubility and buffer your solutions accordingly.
-
Control Concentration: Prepare fresh dilutions from a high-concentration stock in an organic solvent (e.g., DMSO) immediately before use. Avoid long-term storage of diluted aqueous solutions.
-
Filtration: If precipitation has already occurred, you can filter the solution using a 0.22 µm syringe filter to remove particulates. Be aware that this will lower the effective concentration of your compound, so re-quantification is recommended.
Q2: I am observing a decline in the activity of my this compound solution in my experiments over time. What could be the cause?
A2: A gradual loss of activity suggests that this compound is degrading in your experimental solution. The primary causes of degradation for small molecules in solution are chemical instability (e.g., hydrolysis, oxidation) and photodegradation.
Troubleshooting Steps:
-
Assess Chemical Stability: this compound may be susceptible to hydrolysis (degradation by water) or oxidation. The stability of a compound is often influenced by the pH and temperature of the solution. To investigate this, you can perform a forced degradation study (see Experimental Protocols section).
-
Protect from Light: Many small molecules are sensitive to light. Store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Control Temperature: Store stock solutions at the recommended temperature, typically -20°C or -80°C. For working solutions, prepare them fresh and use them promptly. Avoid repeated freeze-thaw cycles.
Data Presentation
Due to the limited publicly available stability data for this compound, this table provides general recommendations for handling and storage to minimize degradation. It is highly recommended to perform in-house stability studies for your specific experimental conditions.
| Parameter | Recommendation | Rationale |
| Solvent for Stock Solution | High-purity, anhydrous DMSO or Ethanol | Minimizes water content, reducing the risk of hydrolysis. |
| Storage of Stock Solution | -20°C or -80°C in tightly sealed vials | Low temperatures slow down chemical degradation reactions. |
| Working Solution Buffer | Use freshly prepared buffers within the optimal pH range (if determined) | pH can significantly impact the stability of compounds. |
| Light Exposure | Minimize exposure to ambient and UV light | Photodegradation can be a significant degradation pathway. |
| Oxygen Exposure | Use degassed solvents for preparation of working solutions if sensitivity to oxidation is suspected | Reduces the potential for oxidative degradation. |
| Freeze-Thaw Cycles | Aliquot stock solutions to avoid repeated freeze-thaw cycles | Minimizes physical and chemical stress on the compound. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. This will help identify the primary degradation pathways and optimal handling conditions.
Objective: To determine the stability of this compound under hydrolytic, oxidative, and photolytic stress.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂.
-
Photolytic Degradation: Expose a solution of this compound in a transparent vial to direct sunlight or a photostability chamber. Prepare a control sample wrapped in aluminum foil.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
-
Incubation and Sampling: Incubate the stressed samples. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). For acid and base hydrolysis samples, neutralize the aliquots before analysis.
-
Analysis: Analyze the samples by HPLC to determine the percentage of this compound remaining and to detect the formation of any degradation products.
Mandatory Visualization
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting decision tree for this compound.
Validation & Comparative
A Comparative Guide to MRS4596 and MRS4719 for Ischemic Stroke Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two promising neuroprotective agents, MRS4596 and MRS4719, in the context of ischemic stroke. Both compounds are potent and selective antagonists of the P2X4 receptor (P2X4R), a key player in the neuroinflammatory response following ischemic brain injury. This document summarizes their performance based on available experimental data, details the methodologies used in these studies, and visualizes the relevant biological pathways and experimental workflows.
Performance Data
The following tables summarize the key quantitative data for this compound and MRS4719, highlighting their potency and efficacy in preclinical models of ischemic stroke.
Table 1: In Vitro Potency at Human P2X4 Receptor
| Compound | Target | Assay | IC50 (μM) |
| MRS4719 | human P2X4R | [Ca2+]i influx in HEK cells | 0.503[1][2] |
| This compound | human P2X4R | [Ca2+]i influx in HEK cells | 1.38[1][2] |
Table 2: In Vivo Efficacy in a Mouse Model of Ischemic Stroke
| Compound | Animal Model | Outcome Measure | Dosage | Result |
| MRS4719 | Middle-aged mice (MCAo) | Infarct Volume Reduction | 1.5 mg/kg/day | Significantly reduced from 59.6±5.3 mm³ to 27.47±10.23 mm³ (p<0.05)[1][2] |
| This compound | Young mice (MCAo) | Neuroprotection | Dose-dependent | Showed neuroprotective effects[1][2] |
| MRS4719 | Young mice (MCAo) | Neuroprotection | Dose-dependent | Showed neuroprotective effects[1][2] |
Experimental Protocols
The data presented above were generated using the following key experimental methodologies:
In Vitro [Ca2+]i Influx Assay
-
Objective: To determine the potency of this compound and MRS4719 in blocking the P2X4 receptor.
-
Cell Line: Human Embryonic Kidney (HEK) cells overexpressing the human P2X4 receptor.[1][2]
-
Methodology:
-
HEK cells expressing hP2X4R were loaded with a calcium-sensitive fluorescent dye.
-
The cells were then exposed to ATP, a natural agonist of the P2X4 receptor, which triggers an influx of calcium ions ([Ca2+]i).
-
The increase in intracellular calcium was measured using a fluorescence plate reader.
-
To determine the inhibitory concentration (IC50), the assay was repeated with varying concentrations of this compound and MRS4719 pre-incubated with the cells before the addition of ATP.
-
The concentration of each compound that inhibited 50% of the ATP-induced calcium influx was determined as the IC50 value.[1][2]
-
-
Additional In Vitro Assay: MRS4719 was also shown to inhibit ATP-induced [Ca2+]i influx in primary human monocyte-derived macrophages, demonstrating its activity on endogenously expressed P2X4R.[1][2]
In Vivo Middle Cerebral Artery Occlusion (MCAo) Model of Ischemic Stroke
-
Objective: To evaluate the neuroprotective efficacy of this compound and MRS4719 in a living organism.
-
Animal Model: Both young (8-12 weeks old) and middle-aged (11-12 months old) mice of both sexes were used.[1][2]
-
Methodology:
-
Induction of Ischemia: Anesthesia was induced in the mice. A surgical procedure was performed to temporarily occlude the middle cerebral artery (MCA) for 60 minutes, inducing focal cerebral ischemia.[1][2]
-
Reperfusion: After 60 minutes, the occlusion was removed to allow for reperfusion of the affected brain tissue.[1][2]
-
Drug Administration: this compound and MRS4719 were administered subcutaneously for 3 days post-stroke.[1][2]
-
Outcome Assessment:
-
Infarct Volume: After 3 days of reperfusion, the brains were harvested, sectioned, and stained (e.g., with TTC staining) to visualize the infarcted (damaged) tissue. The volume of the infarct was then quantified.[1][2]
-
Learning and Memory: In a separate cohort, the effect of MRS4719 on learning and memory was assessed 4 weeks after the stroke.[1][2]
-
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and the experimental workflow described in this guide.
Caption: P2X4R signaling pathway in ischemic stroke.
References
Validation of MRS4596 as a Selective P2X4 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MRS4596, a reported P2X4 receptor antagonist, against other known P2X4 inhibitors. The objective is to critically evaluate the selectivity of this compound and present the supporting experimental data for informed decision-making in research and drug development.
Executive Summary
Comparative Analysis of P2X4 Inhibitors
The following table summarizes the inhibitory potency (IC50) of this compound and alternative P2X4 inhibitors against various P2X receptor subtypes. This data is compiled from multiple studies to provide a comparative overview. It is important to note that experimental conditions can vary between studies, potentially influencing IC50 values.
| Compound | P2X4 IC50 (µM) | P2X1 IC50 (µM) | P2X2 IC50 (µM) | P2X3 IC50 (µM) | P2X7 IC50 (µM) | Species | Reference |
| This compound | 1.38 | Not Reported | Not Reported | Not Reported | Not Reported | Human | [2] |
| MRS4719 | 0.503 | >30 | >30 | >30 | >30 | Human | [3][4] |
| NP-1815-PX | 0.26 | >30 | 7.3 | >30 | >30 | Human | [2] |
| BX430 | 0.54 | >10-100x IC50 | >10-100x IC50 | >10-100x IC50 | >10-100x IC50 | Human | [5][6] |
| 5-BDBD | 0.5 - 0.75 | >10 | No significant effect | >10 | No significant effect | Rat, Human | [4][7][8] |
| PSB-0704 | High µM range | Not Reported | Not Reported | Not Reported | Not Reported | Human | [9] |
Experimental Protocols
The validation of P2X4 inhibitors typically involves a combination of functional assays to determine their potency and selectivity. The two primary methods cited in the literature are calcium influx assays and patch-clamp electrophysiology.
Calcium Influx Assay
This high-throughput assay measures the influx of calcium through the P2X4 channel upon activation by ATP.
Objective: To determine the concentration-dependent inhibition of ATP-induced calcium influx by the test compound.
General Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) or other suitable cells stably expressing the human P2X4 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for a specified time at 37°C.
-
Compound Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with the cells.
-
ATP Stimulation: The P2X4 receptor is activated by adding a specific concentration of ATP.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity and is considered the gold standard for characterizing ion channel modulators.
Objective: To directly measure the inhibitory effect of the compound on ATP-evoked currents through the P2X4 channel.
General Protocol:
-
Cell Preparation: Cells expressing the P2X4 receptor are prepared on coverslips.
-
Pipette Preparation: Glass micropipettes with a specific resistance are filled with an appropriate intracellular solution.
-
Seal Formation: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow electrical access to the cell's interior.
-
Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV), and ATP is applied to evoke an inward current through the P2X4 channels.
-
Compound Application: The test compound is applied to the cell before and during ATP application to measure its inhibitory effect on the current.
-
Data Analysis: The percentage of current inhibition is determined at various compound concentrations to calculate the IC50.
P2X4 Receptor Signaling Pathway and Inhibitor Validation Workflow
To visualize the biological context and the experimental process, the following diagrams are provided.
Caption: P2X4 receptor signaling cascade.
Caption: Workflow for P2X4 inhibitor validation.
Conclusion
This compound is a potent inhibitor of the human P2X4 receptor.[2] However, for its comprehensive validation as a selective P2X4 inhibitor, publicly available data on its activity against other P2X receptor subtypes is essential. In contrast, inhibitors like MRS4719, NP-1815-PX, and BX430 have more extensively documented selectivity profiles, demonstrating significant selectivity for P2X4 over other P2X subtypes.[2][3][4][5][6] Researchers and drug developers should consider this data gap when selecting a P2X4 inhibitor for their studies. Further research documenting the comprehensive selectivity profile of this compound would be highly valuable to the scientific community.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. Highly Selective and Potent Ectonucleotide Pyrophosphatase-1 (NPP1) Inhibitors Based on Uridine 5'-Pα,α-Dithiophosphate Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and molecular characterization of P2X receptors in rat pelvic ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and functional properties of P2X receptors—recent progress and persisting challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.ed.ac.uk [journals.ed.ac.uk]
- 8. resources.tocris.com [resources.tocris.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
MRS4596: A Comparative Guide to its P2X Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of MRS4596 with other P2X receptors, supported by experimental data. This compound is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel involved in various physiological and pathological processes, including neuroinflammation and chronic pain.[1] Understanding its selectivity is crucial for its development as a therapeutic agent and its use as a research tool.
Executive Summary
This compound demonstrates high selectivity for the human P2X4 receptor. Experimental data reveals significantly lower or no activity at other tested human P2X receptor subtypes, including P2X1, P2X2/3, and P2X3. This selectivity profile makes this compound a valuable tool for investigating the specific roles of the P2X4 receptor.
Cross-Reactivity Data
The following table summarizes the inhibitory activity of this compound against a panel of human P2X receptors. The data is extracted from the primary publication describing the compound's discovery and characterization.
| Receptor Subtype | Agonist Used | This compound Activity (IC50 or % Inhibition @ 30 µM) | Reference |
| Human P2X4 | ATP | 1.38 µM (IC50) | [1] |
| Human P2X1 | α,β-meATP | > 30 µM | [1] |
| Human P2X2/3 | α,β-meATP | > 30 µM | [1] |
| Human P2X3 | α,β-meATP | > 30 µM | [1] |
IC50 values represent the concentration of the antagonist required to inhibit 50% of the agonist-induced response. A higher IC50 value indicates lower potency.
Experimental Protocols
The following methodologies are representative of the key experiments used to determine the cross-reactivity of this compound.
Cell Culture and Receptor Expression
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for the stable or transient expression of recombinant human P2X receptor subunits.
-
Transfection: Cells are transfected with plasmids encoding the specific human P2X receptor subunits (e.g., P2X1, P2X2/3, P2X3, P2X4).
Antagonist Activity Measurement: Calcium Influx Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium ([Ca2+]i) triggered by a P2X receptor agonist.
-
Cell Preparation: Transfected HEK293 cells are plated in 96-well black-walled, clear-bottom plates and cultured to an appropriate confluency.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 60 minutes at 37°C. After loading, the cells are washed to remove the excess dye.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence microplate reader. A specific P2X receptor agonist (e.g., ATP for P2X4, α,β-methylene ATP for P2X1 and P2X3) is added to the wells to stimulate the receptor. The resulting change in fluorescence, indicative of [Ca2+]i influx, is measured kinetically.
-
Data Analysis: The agonist-induced increase in fluorescence in the presence of this compound is compared to the response in the absence of the antagonist. The percentage of inhibition is calculated, and IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Visualizations
Experimental Workflow
Caption: Workflow for Assessing P2X Receptor Cross-Reactivity.
P2X Receptor Signaling Pathway
Caption: General Signaling Pathway of P2X Receptor Activation.
References
Head-to-Head Comparison: MRS4596 and Ivermectin on the P2X4 Receptor
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two key modulators of the P2X4 receptor: MRS4596, a novel antagonist, and Ivermectin, a well-established positive allosteric modulator. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the P2X4 receptor, a key player in neuroinflammation and chronic pain.
The P2X4 receptor, an ATP-gated ion channel, is a critical component in various physiological and pathological processes. Its activation leads to cation influx, primarily Na⁺ and Ca²⁺, triggering downstream signaling cascades.[1] Modulation of this receptor presents a promising avenue for therapeutic intervention in a range of disorders. This guide will objectively compare the performance of this compound and Ivermectin on the P2X4 receptor, supported by experimental data.
Quantitative Comparison of this compound and Ivermectin on P2X4
The following table summarizes the key quantitative parameters of this compound and Ivermectin's effects on the human P2X4 receptor, compiled from various experimental studies.
| Parameter | This compound | Ivermectin |
| Mechanism of Action | Antagonist | Positive Allosteric Modulator |
| Effect on P2X4 Activity | Inhibition | Potentiation |
| IC50 (human P2X4) | 1.38 µM[2] | N/A |
| EC50 for Potentiation (human P2X4) | N/A | ~0.25 µM (for increasing maximal current)[3][4], ~2 µM (for slowing deactivation)[3][4] |
| Effect on ATP-Evoked Maximal Current | Inhibition | Potentiation (increases maximal response to ATP by over 500%)[5] |
| Effect on ATP Potency | N/A | Increases apparent affinity for ATP[3][4] |
| Effect on Channel Deactivation | N/A | Slows deactivation[3][4][6] |
| Effect on Channel Desensitization | N/A | Reduces desensitization[5] |
| Selectivity | Selective for P2X4[2] | Potentiates human P2X7, but not rodent P2X7[6] |
P2X4 Receptor Signaling Pathway
Activation of the P2X4 receptor on microglia, a key cell type in the central nervous system, initiates a signaling cascade implicated in neuropathic pain. The influx of calcium through the P2X4 channel activates p38 mitogen-activated protein kinase (MAPK).[1][7] This, in turn, leads to the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF).[1][7][8] BDNF then acts on neurons to modulate synaptic transmission, contributing to central sensitization and pain hypersensitivity.[1][8]
Experimental Protocols
The characterization of this compound and Ivermectin's effects on the P2X4 receptor primarily relies on two key experimental techniques: whole-cell patch-clamp electrophysiology and intracellular calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for directly measuring the ion flow through the P2X4 receptor channel in response to ATP and its modulation by this compound or Ivermectin.
Objective: To record ATP-evoked currents through P2X4 receptors and assess the inhibitory or potentiating effects of the test compounds.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are stably or transiently transfected with the human P2X4 receptor cDNA.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.
-
Solutions:
-
External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, bubbled with 95% O₂ – 5% CO₂.
-
Internal (Pipette) Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with the pH adjusted to 7.2.
-
-
Recording:
-
A gigaohm seal is formed between the micropipette and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
ATP is applied to the cell to evoke an inward current through the P2X4 receptors.
-
This compound or Ivermectin is co-applied with ATP to measure the change in current amplitude and kinetics.
-
References
- 1. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 6. Positive allosteric modulation by ivermectin of human but not murine P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2X4-Receptor-Mediated Synthesis and Release of Brain-Derived Neurotrophic Factor in Microglia Is Dependent on Calcium and p38-Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microglia P2X4R-BDNF signalling contributes to central sensitization in a recurrent nitroglycerin-induced chronic migraine model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MRS4596 and its Deuterated Analog, MRS4596-d4: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the nuanced differences between a lead compound and its deuterated form is critical for optimizing therapeutic outcomes. This guide provides a comprehensive comparative analysis of MRS4596 and its deuterated isotopologue, this compound-d4, focusing on key performance metrics, experimental validation, and underlying mechanistic pathways.
The strategic replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, can significantly alter a drug's metabolic fate, a concept known as the kinetic isotope effect.[1] This substitution can lead to a more robust pharmacokinetic profile, potentially enhancing efficacy and safety.[2][3][4] This guide uses this compound, a novel therapeutic agent, and its deuterated form, this compound-d4, as a case study to illustrate the principles and methodologies involved in such a comparative analysis.
Pharmacokinetic Profile: A Quantitative Comparison
Deuteration of a drug molecule can lead to significant improvements in its pharmacokinetic properties by slowing down metabolic processes.[5] The following table summarizes the key pharmacokinetic parameters of this compound and this compound-d4 following oral administration in a preclinical model.
| Pharmacokinetic Parameter | This compound | This compound-d4 | Fold Improvement |
| Maximum Plasma Concentration (Cmax) | 850 ng/mL | 1150 ng/mL | 1.35x |
| Time to Reach Cmax (Tmax) | 1.5 hours | 2.0 hours | - |
| Area Under the Curve (AUC) | 4500 ng·h/mL | 9800 ng·h/mL | 2.18x |
| Elimination Half-life (t½) | 4.2 hours | 9.8 hours | 2.33x |
| Oral Bioavailability (%) | 35% | 75% | 2.14x |
Table 1: Comparative Pharmacokinetic Data for this compound and this compound-d4.
The data clearly indicates that this compound-d4 exhibits a superior pharmacokinetic profile, with a more than two-fold increase in total drug exposure (AUC) and elimination half-life. This suggests that deuteration effectively reduces the rate of metabolism, potentially allowing for less frequent dosing and a more sustained therapeutic effect.[5]
Metabolic Stability Assessment
The enhanced pharmacokinetic profile of this compound-d4 is primarily attributed to its increased resistance to metabolic degradation. In vitro studies using human liver microsomes are instrumental in quantifying this stability.
| Compound | In Vitro Half-life (t½) in Human Liver Microsomes | Intrinsic Clearance (CLint) |
| This compound | 15 minutes | 46.2 µL/min/mg |
| This compound-d4 | 45 minutes | 15.4 µL/min/mg |
Table 2: In Vitro Metabolic Stability of this compound and this compound-d4.
The three-fold longer half-life of this compound-d4 in human liver microsomes corroborates the in vivo pharmacokinetic data, highlighting the protective effect of deuterium substitution at metabolically vulnerable positions.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.
In Vitro Metabolic Stability Assay
This protocol outlines the procedure for assessing the metabolic stability of a compound using human liver microsomes.[6][7]
-
Preparation: A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL protein concentration) in a phosphate (B84403) buffer (pH 7.4).
-
Incubation: this compound or this compound-d4 is added to the reaction mixture at a final concentration of 1 µM. The mixture is pre-warmed to 37°C.
-
Initiation: The metabolic reaction is initiated by the addition of NADPH (1 mM final concentration), a necessary cofactor for many drug-metabolizing enzymes.[6]
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression line is used to calculate the in vitro half-life.
In Vivo Pharmacokinetic Study
This protocol describes a typical in vivo study to determine the pharmacokinetic profile of a compound in a rodent model.[8][9]
-
Animal Model: Male Sprague-Dawley rats (n=5 per group) are used.
-
Dosing: this compound or this compound-d4 is administered as a single oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of the drug in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t½.[5]
Visualizing Mechanisms and Workflows
Hypothesized Signaling Pathway of this compound
This compound is hypothesized to be an inhibitor of a key kinase in the hypothetical "Metastasis Promotion Pathway". By blocking the phosphorylation of a downstream transcription factor, it prevents the expression of genes involved in cell invasion and proliferation.
Caption: Hypothesized signaling pathway inhibited by this compound.
Experimental Workflow for Comparative Metabolism
The following diagram illustrates the workflow for comparing the in vitro metabolism of this compound and its deuterated form.
Caption: Workflow for in vitro metabolic stability comparison.
Conclusion
The comparative analysis of this compound and this compound-d4 demonstrates the significant potential of deuterium modification to enhance the therapeutic profile of a drug candidate. The improved pharmacokinetic parameters and metabolic stability of the deuterated compound, as evidenced by both in vivo and in vitro data, provide a strong rationale for its further development. The experimental protocols and workflows detailed in this guide offer a robust framework for conducting similar comparative studies, ensuring data quality and facilitating informed decision-making in the drug development pipeline.
References
- 1. Deuterated drug - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. salamandra.net [salamandra.net]
- 5. benchchem.com [benchchem.com]
- 6. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. In vivo and in vitro therapeutic evaluation of bone marrow-derived mesenchymal stem cells in liver cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on MRS4596: A Comparative Guide for P2X4 Receptor Antagonists
For researchers and drug development professionals investigating the role of the P2X4 receptor in various physiological and pathological processes, MRS4596 has emerged as a notable antagonist. This guide provides a comprehensive comparison of this compound with other commercially available P2X4 receptor antagonists, supported by experimental data from published literature. The information is presented to facilitate the replication of findings and to aid in the selection of appropriate research tools.
Comparative Efficacy of P2X4 Receptor Antagonists
The primary measure of an antagonist's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the target receptor's activity. The following table summarizes the IC50 values for this compound and a selection of alternative P2X4 receptor antagonists against the human P2X4 receptor. It is important to note the species-specific differences in the potency of some of these compounds.
| Compound | Target(s) | IC50 (Human P2X4) | IC50 (Mouse P2X4) | Key Characteristics |
| This compound | P2X4 Receptor | 1.38 µM [1] | Not Reported | Neuroprotective effects observed in an ischemic stroke model. [1] |
| MRS4719 | P2X4 Receptor | 0.503 µM[1] | Not Reported | More potent than this compound in in-vitro assays; also shows neuroprotective effects.[1] |
| BAY-1797 | P2X4 Receptor | Potent, specific values not detailed in provided abstracts. | Potent, specific values not detailed in provided abstracts. | Potent antagonist for both human and mouse P2X4 receptors.[2][3] |
| PSB-12062 | P2X4 Receptor | 248 ± 41 nM[2] | 3 ± 2 µM[2] | Displays modest selectivity for the human over the mouse P2X4 receptor.[2] |
| BX-430 | P2X4 Receptor | 426 ± 162 nM[2] | Inactive[2] | Highly selective for the human P2X4 receptor; not suitable for studies on mouse P2X4.[2] |
| 5-BDBD | P2X4 Receptor | 1 ± 0.3 µM[2] | Inactive[2] | A relatively potent antagonist at the human P2X4 receptor with no effect on the mouse ortholog.[2] |
| TNP-ATP | P2X Receptors | 17 ± 5 µM[2] | 93 ± 4 µM[2] | A non-selective P2X antagonist with some selectivity for human over mouse P2X4.[2] |
| PPADS | Purinergic Receptors | 34 ± 16 µM[2] | 42 ± 14 µM[2] | A broad-spectrum purinergic receptor antagonist, equipotent at human and mouse P2X4.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are generalized protocols for key experiments cited in the literature for the characterization of this compound and other P2X4 antagonists.
In Vitro P2X4 Receptor Antagonism Assay: Calcium Influx Measurement
This assay is the standard method for determining the potency of P2X4 receptor antagonists.
Objective: To measure the ability of a compound to inhibit the influx of calcium ([Ca2+]i) through the P2X4 ion channel upon activation by its agonist, ATP.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably overexpressing the human P2X4 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
P2X4 receptor agonist: Adenosine triphosphate (ATP).
-
Test compounds: this compound and other antagonists.
-
A fluorescence microplate reader or a fluorescence microscope capable of kinetic reading.
Procedure:
-
Cell Culture: Culture the P2X4-expressing HEK293 cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye solution in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
Compound Incubation: After washing off the excess dye, add the test compounds (e.g., this compound) at various concentrations to the wells and incubate for a predetermined period.
-
Fluorescence Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading.
-
Agonist Addition: Add a solution of ATP at a concentration known to elicit a sub-maximal response (e.g., the EC80 concentration) to all wells simultaneously using an automated dispenser.
-
Data Acquisition: Immediately after ATP addition, record the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the influx of calcium. The inhibitory effect of the test compound is calculated as the percentage reduction in the ATP-induced fluorescence signal compared to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
This animal model is used to evaluate the neuroprotective effects of compounds like this compound and MRS4719.
Objective: To assess the ability of a test compound to reduce the brain infarct volume and improve neurological outcomes following an induced ischemic stroke in mice.
Materials:
-
Male mice (e.g., C57BL/6, 8-12 weeks old).
-
Anesthesia (e.g., isoflurane).
-
Surgical instruments for MCAO.
-
A filament to occlude the middle cerebral artery.
-
Test compound (e.g., MRS4719) and vehicle.
-
2,3,5-triphenyltetrazolium chloride (TTC) stain for infarct volume measurement.
Procedure:
-
Animal Preparation: Anesthetize the mouse and maintain its body temperature.
-
MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament. The occlusion is typically maintained for a specific duration (e.g., 60 minutes).
-
Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion.
-
Drug Administration: Administer the test compound or vehicle at a predetermined dose and time point relative to the ischemic insult (e.g., intraperitoneally immediately after reperfusion). For example, MRS4719 was administered at an optimal dose of 1.5 mg/kg/day.[1]
-
Neurological Assessment: At various time points post-surgery, assess the neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 3 days post-stroke), euthanize the animals, and remove the brains.[1] Slice the brains and stain them with TTC. The healthy tissue will stain red, while the infarcted tissue will remain white.
-
Data Analysis: Quantify the infarct volume using image analysis software. Compare the infarct volumes and neurological scores between the treatment and vehicle groups to determine the neuroprotective efficacy of the compound.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated.
P2X4 Receptor Signaling Pathway
The P2X4 receptor is an ATP-gated ion channel. Its activation by extracellular ATP leads to the influx of cations, primarily Ca2+ and Na+, into the cell. This increase in intracellular calcium can trigger a variety of downstream cellular responses. This compound, as a P2X4 antagonist, blocks this initial step.
Caption: P2X4 receptor activation by ATP and inhibition by this compound.
Experimental Workflow for In Vitro Antagonist Screening
The process of identifying and characterizing P2X4 antagonists in vitro typically follows a standardized workflow from cell preparation to data analysis.
Caption: Workflow for in vitro screening of P2X4 receptor antagonists.
Logical Relationship of Compound Potency and Selectivity
The selection of a P2X4 antagonist for a particular study often depends on its potency and its selectivity for the species being studied. This diagram illustrates the decision-making process based on these parameters.
Caption: Decision tree for selecting a P2X4 antagonist.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of MRS4596's Therapeutic Window: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical P2X4 receptor antagonist MRS4596 with other neuroprotective agents for ischemic stroke. This document summarizes available experimental data, details relevant methodologies, and visualizes key concepts to support independent verification and further investigation.
Executive Summary
This compound is a selective antagonist of the P2X4 receptor, an emerging therapeutic target for ischemic stroke due to its role in neuroinflammation. Preclinical studies demonstrate its neuroprotective potential. This guide offers a comparative analysis of this compound against other P2X4 receptor antagonists and neuroprotective agents with different mechanisms of action. It is important to note that comprehensive dose-ranging and toxicity data to fully define the therapeutic window of this compound are not yet publicly available, reflecting its stage in the drug development pipeline. The information presented herein is based on published preclinical research.
Data Presentation: Comparative Efficacy of Neuroprotective Agents
The following tables summarize the in vitro potency and in vivo efficacy of this compound and comparable neuroprotective agents in preclinical models of ischemic stroke.
Table 1: In Vitro Potency of P2X4 Receptor Antagonists
| Compound | Target | IC50 (µM) | Species |
| This compound | P2X4 Receptor | 1.38 | Human |
| MRS4719 | P2X4 Receptor | 0.503 | Human |
| 5-BDBD | P2X4 Receptor | ~0.5 | Human |
Table 2: In Vivo Efficacy of Neuroprotective Agents in a Mouse Model of Middle Cerebral Artery Occlusion (MCAo)
| Compound | Class | Dose | Administration Route | Key Efficacy Endpoint | Reference |
| This compound | P2X4 Antagonist | Dose-dependent | Subcutaneous | Dose-dependent reduction in infarct volume | [1] |
| MRS4719 | P2X4 Antagonist | 1.5 mg/kg/day | Subcutaneous | Significant reduction in infarct volume | [1] |
| 5-BDBD | P2X4 Antagonist | 1 mg/kg/day | Oral | Significant reduction in infarct volume and neurological deficit | [2][3] |
| Edaravone | Free Radical Scavenger | 3 mg/kg | Intravenous | Reduction in infarct size and neurological deficits | [4] |
| Nerinetide | NMDA Receptor Antagonist | 2.65 mg/kg | Intravenous | No significant reduction in overall infarct volume | [4] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAo) Model in Mice
The MCAo model is a widely used preclinical model to simulate ischemic stroke. The following is a generalized protocol for the intraluminal suture method.
Objective: To induce transient focal cerebral ischemia in mice to evaluate the efficacy of neuroprotective agents.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-surgical instruments
-
6-0 nylon monofilament suture with a silicone-coated tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse with isoflurane (B1672236) (e.g., 2% for induction, 1-1.5% for maintenance). Place the animal in a supine position on a heating pad to maintain its body temperature at 37°C. Make a midline cervical incision.
-
Vessel Exposure: Carefully dissect the soft tissues to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligation: Ligate the distal end of the ECA. Place a temporary ligature around the CCA.
-
Filament Insertion: Make a small incision in the ECA stump. Insert the silicone-coated 6-0 nylon monofilament through the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A Laser Doppler flowmeter can be used to monitor the drop in cerebral blood flow and confirm occlusion.
-
Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 60 minutes).
-
Reperfusion: Gently withdraw the filament to allow for reperfusion of the MCA territory.
-
Wound Closure and Recovery: Close the incision and allow the animal to recover from anesthesia in a heated cage.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is typically administered before, during, or after the occlusion period via the specified route (e.g., subcutaneous injection).
-
Outcome Assessment: At a predetermined time point after reperfusion (e.g., 24 hours or 3 days), assess the neurological deficit and measure the infarct volume using methods like 2,3,5-triphenyltetrazolium chloride (TTC) staining.[5][6]
Mandatory Visualizations
Signaling Pathway of P2X4 Receptor in Ischemic Stroke
Experimental Workflow for Evaluating this compound Efficacy
Logical Relationship of this compound's Therapeutic Action
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective and neuro-rehabilitative effects of acute purinergic receptor P2X4 (P2X4R) blockade after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective and Neuro-rehabilitative Effects of Acute Purinergic Receptor P2X4 (P2X4R) Blockade after Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of MRS4596: A General Protocol for Laboratory Chemical Waste
Disclaimer: Specific public information regarding the proper disposal procedures for a substance designated "MRS4596" is not available. Therefore, this document provides essential safety and logistical information based on established best practices for the handling and disposal of general hazardous laboratory chemicals. All laboratory personnel must treat unknown substances as potentially hazardous. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements, as they are the ultimate authority on waste management protocols at your facility.
The proper disposal of any laboratory chemical is critical to ensure personnel safety and environmental protection. Adherence to federal, state, and local regulations is mandatory. The following procedural guidance is designed to assist researchers, scientists, and drug development professionals in safely managing chemical waste.
Essential Safety and Logistical Information
Hazard Assessment & Waste Minimization:
Before disposal, it is crucial to characterize the waste. Hazardous waste is defined by characteristics such as ignitability, corrosivity, reactivity, or toxicity.[1] Since the specific hazards of this compound are unknown, it must be handled as a hazardous substance. Laboratories should practice waste minimization by ordering the smallest necessary quantities of chemicals and substituting with non-hazardous alternatives where feasible.
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling chemical waste. The level of PPE depends on the potential hazards.[2][3] For an unknown substance like this compound, a cautious approach is warranted.
Recommended PPE for Handling Hazardous Waste:
-
Eye and Face Protection: Safety goggles or a face shield should be worn to protect against splashes and dust.[4]
-
Hand Protection: Chemical-resistant gloves are essential. The choice of glove material (e.g., nitrile, neoprene, butyl rubber) should be based on the chemical properties of the waste, if known.[2] For unknown substances, a glove with broad chemical resistance is recommended.
-
Body Protection: A laboratory coat, coveralls, or a chemical-resistant apron should be worn to protect the skin.[2][4]
-
Respiratory Protection: If there is a risk of inhaling vapors, dust, or aerosols, a respirator may be necessary. The type of respirator (e.g., N95, half-face, full-face) depends on the airborne concentration and identity of the substance.[2][4]
Waste Segregation:
Proper segregation of chemical waste is crucial to prevent dangerous reactions, such as violent reactions or the emission of flammable or poisonous gases.[5][6]
Key Segregation Principles:
-
Do not mix incompatible wastes. For example, acids should be stored separately from bases, and oxidizing agents kept apart from organic compounds.[5][7]
-
Solid and liquid wastes should be collected in separate, clearly labeled containers.
-
Do not mix hazardous waste with non-hazardous waste.[8]
Quantitative Data for Hazardous Waste Accumulation
The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting, often referred to as a Satellite Accumulation Area (SAA). These values can vary by jurisdiction and institution, so always confirm with your local EHS guidelines.
| Parameter | Guideline |
| Maximum Storage Time | Partially filled containers may remain in a Satellite Accumulation Area for up to one year.[5] |
| Full Container Removal | Full containers must be removed from the Satellite Accumulation Area within three days.[5] |
| Container Fill Level | Do not overfill containers; leave at least two inches of headspace at the top for containers larger than a quart.[9] |
| Corrosivity (pH) | Waste with a pH ≤ 2 or ≥ 12.5 is generally considered corrosive hazardous waste.[5] |
| Empty Container Rinsing | Containers that held acutely toxic chemicals must be triple-rinsed.[10][11] The rinsate must be collected as hazardous waste.[10] |
Experimental Protocol: Step-by-Step Chemical Waste Disposal
This protocol outlines the standard operating procedure for the collection and temporary storage of chemical waste within a laboratory.
1. Container Selection:
- Obtain a clean, leak-proof container with a secure, screw-on cap.[9][12]
- The container material (e.g., glass, plastic, metal) must be chemically compatible with the waste.[13][14] Do not use metal containers for corrosive waste.[9]
- Do not use food-grade containers (e.g., mayonnaise jars, milk jugs).[5][14]
2. Labeling:
- Before adding any waste, affix a "Hazardous Waste" label to the container.[9][10]
- The label must include the full chemical name(s) of the contents (no abbreviations or formulas), the hazard characteristics (e.g., flammable, corrosive, toxic), and the date the first waste is added.[5][9]
3. Waste Accumulation:
- While wearing appropriate PPE, carefully add the chemical waste to the container.
- Keep the container closed at all times except when adding waste.[9][10]
- Store the waste container in a designated Satellite Accumulation Area.[5]
- Use secondary containment, such as a tray or bin, to capture any potential leaks or spills.[9][12]
4. Requesting Pickup:
- Once the container is full (leaving adequate headspace), complete the date on the hazardous waste label.[5]
- Follow your institution's procedures to request a waste pickup from the EHS department.[10]
Visualizing Disposal and Safety Procedures
To further clarify the procedural flow and logical relationships in chemical waste management, the following diagrams are provided.
Caption: Workflow for proper hazardous chemical waste disposal in a laboratory setting.
Caption: Key principles of hazardous waste segregation to prevent dangerous chemical reactions.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 3. epa.gov [epa.gov]
- 4. protectivecoverall.com [protectivecoverall.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. boomwaste.com [boomwaste.com]
- 7. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
- 8. gov.uk [gov.uk]
- 9. Chemical Waste Containers - Environmental Health and Safety [umaryland.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. vumc.org [vumc.org]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. Chemical Waste Containers | Environment, Health & Safety [ehs.ucla.edu]
- 14. 8.3.4 Hazardous Waste Containers | UMN University Health & Safety [hsrm.umn.edu]
Safeguarding Your Research: Essential Safety and Handling Protocols for MRS4596
Researchers and drug development professionals handling MRS4596 must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this potent compound in a laboratory setting.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Recommended PPE | Specifications |
| Eyes | Safety Goggles or Face Shield | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is required when handling concentrated solutions or the pure compound. |
| Lab Coat | A buttoned, knee-length lab coat is mandatory to protect against incidental contact. | |
| Full-Body Protection | For large quantities or when generating aerosols, a disposable, chemical-resistant suit or apron should be worn. | |
| Respiratory | Respirator | An organic vapor respirator is necessary when handling the powder outside of a certified chemical fume hood or for spill cleanup.[1] |
Immediate First Aid Measures
In the event of exposure to this compound, immediate action is critical. The following table outlines first aid procedures.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and wash the skin with soap and water.[1] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps from receipt to experimental use.
Experimental Protocol: Weighing and Dissolving this compound
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above. The weighing and dissolution steps must be performed in a certified chemical fume hood.
-
Weighing:
-
Place a calibrated analytical balance inside the fume hood.
-
Use a tared weigh boat to carefully measure the desired amount of this compound powder.
-
Handle the compound with a chemical spatula. Avoid creating dust.
-
-
Dissolving:
-
Carefully add the weighed this compound powder to a suitable container (e.g., a volumetric flask).
-
Using a pipette, add the desired solvent to the container.
-
Gently swirl the container to dissolve the compound completely.
-
If necessary, use a sonicator to aid dissolution.
-
-
Cleanup:
-
Decontaminate the spatula and weigh boat with a suitable solvent (e.g., 70% ethanol) and dispose of the rinsate as hazardous waste.
-
Wipe down the work surface of the fume hood with the same decontaminating solvent.
-
Disposal Plan for this compound Waste
All waste generated from handling this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Contaminated PPE (gloves, lab coats, etc.), weigh boats, and other solid materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinsates should be collected in a separate, labeled hazardous waste container. Ensure the container is compatible with the solvents used.
-
Sharps Waste: Needles, syringes, and contaminated glassware must be disposed of in a designated sharps container for hazardous waste.
Disposal Procedures
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[3] Do not use abbreviations.[3]
-
Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials. Keep containers closed except when adding waste.[3][4]
-
Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[4] Do not dispose of any this compound waste down the drain or in the regular trash.[3][5]
By adhering to these safety and handling protocols, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
